Product packaging for 9-Methyl-2h-furo[2,3-h]chromen-2-one(Cat. No.:CAS No. 78982-40-8)

9-Methyl-2h-furo[2,3-h]chromen-2-one

Cat. No.: B1200773
CAS No.: 78982-40-8
M. Wt: 200.19 g/mol
InChI Key: NHOICFAHZSXGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methyl-2h-furo[2,3-h]chromen-2-one, also known as 9-Methylangelicin, is a synthetic furocoumarin derivative of interest in medicinal chemistry and biological research. This compound features a tricyclic structure and serves as a core scaffold for developing novel therapeutic agents. Recent research into structurally similar furocoumarins has revealed promising biological activities. A key area of investigation is the central nervous system, where the analogue 3-methyl-7H-furo[3,2-g]chromen-7-one has demonstrated potential as an antiparkinsonian agent. In vivo studies showed it could reverse hypokinesia and exhibit anti-cataleptic effects. Its mechanism of action appears to be linked to selective inhibition of monoamine oxidase B (MAO-B), an enzyme target in Parkinson's disease, alongside antioxidant properties that may confer neuroprotection . Furthermore, research on angelicin derivatives functionalized with carboxamide groups has highlighted their relevance in oncology. These compounds have shown cytotoxic activity against various human cell lines, including breast adenocarcinoma (MCF7) and non-small cell lung cancer (A549), indicating that the angelicin core is a valuable template for designing new anticancer agents . Researchers value this compound for exploring these and other biological pathways. This product is intended for research purposes only and is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8O3 B1200773 9-Methyl-2h-furo[2,3-h]chromen-2-one CAS No. 78982-40-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78982-40-8

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

9-methylfuro[2,3-h]chromen-2-one

InChI

InChI=1S/C12H8O3/c1-7-6-14-9-4-2-8-3-5-10(13)15-12(8)11(7)9/h2-6H,1H3

InChI Key

NHOICFAHZSXGJY-UHFFFAOYSA-N

SMILES

CC1=COC2=C1C3=C(C=C2)C=CC(=O)O3

Canonical SMILES

CC1=COC2=C1C3=C(C=C2)C=CC(=O)O3

Synonyms

4'-methylangelicin
9-methylangelicin

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Furocoumarin: A Technical Review of 9-Methyl-2H-furo[2,3-h]chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Sparsely Documented Angular Furocoumarin Derivative

For researchers, scientists, and professionals in drug development, the exploration of novel heterocyclic compounds is a cornerstone of innovation. This technical guide delves into the available scientific knowledge surrounding 9-Methyl-2H-furo[2,3-h]chromen-2-one, a methylated derivative of the angular furocoumarin, angelicin. Despite the significant interest in the parent compound and its isomers, specific literature detailing the discovery, synthesis, and biological profile of the 9-methyl derivative is notably scarce. This document aims to consolidate the fragmented information available on related compounds to provide a foundational understanding and to highlight the clear need for further research into this specific molecule.

Introduction to the Furocoumarin Scaffold

Furocoumarins are a class of organic chemical compounds produced by a variety of plants. They are structurally composed of a furan ring fused with a coumarin. This fusion can result in two main isomers: linear furocoumarins, such as psoralen, and angular furocoumarins, such as angelicin (2H-Furo[2,3-h]chromen-2-one). These compounds are well-known for their photosensitizing effects, which have been harnessed in photochemotherapy.

Physicochemical and Spectroscopic Data

Due to the limited specific data for this compound, the following table presents data for the parent compound, angelicin, to provide a comparative baseline. It is anticipated that the addition of a methyl group would slightly increase the molecular weight and may influence spectroscopic shifts.

PropertyValue (for Angelicin)Reference
Molecular Formula C₁₁H₆O₃[1]
Molar Mass 186.16 g/mol [1]
Appearance Pale yellow crystals[1]
Melting Point 134 °C[1]
Boiling Point 362.6 °C[1]
Solubility 10 mM in DMSO[1]
log P 1.97[1]
Maximum UV Absorption 300 nm[1]

Note: This data is for the parent compound, angelicin, and is provided for reference purposes only. Specific quantitative data for this compound could not be located in the available literature.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature, general synthetic strategies for methyl-substituted angelicin and psoralen derivatives can provide a logical framework for its potential synthesis. A plausible synthetic pathway would likely involve the modification of a pre-formed coumarin precursor.

A general conceptual workflow for the synthesis of a methyl-substituted angular furocoumarin is outlined below.

Synthesis_Workflow Start Starting Material (e.g., Substituted Phenol) Step1 Coumarin Ring Formation (e.g., Pechmann Condensation) Start->Step1 Step2 Introduction of Furan Precursor (e.g., Allylation) Step1->Step2 Step3 Furan Ring Cyclization (e.g., Claisen Rearrangement, Dehydrogenation) Step2->Step3 Step4 Methylation (if not introduced earlier) Step3->Step4 Product This compound Step4->Product

Caption: Conceptual workflow for the synthesis of this compound.

Disclaimer: This is a generalized and hypothetical synthetic scheme. The actual experimental conditions, reagents, and yields would require specific laboratory development and validation, which is not available in the current body of literature.

Potential Biological Activity and Signaling Pathways

The biological activities of furocoumarins are diverse and often depend on their structure (linear vs. angular) and substitution patterns. Angelicin and its derivatives are known to interact with DNA and have been investigated for their antiproliferative and photosensitizing properties. The introduction of a methyl group at the 9-position could influence these activities.

Given the lack of specific studies on this compound, we can hypothesize its potential involvement in pathways modulated by other angular furocoumarins.

Biological_Pathway cluster_0 Cellular Environment Compound This compound DNA Cellular DNA Compound->DNA Intercalation / Adduct Formation UVA UVA Radiation UVA->DNA Excitation of Compound Apoptosis Apoptosis DNA->Apoptosis DNA Damage Signaling CellCycleArrest Cell Cycle Arrest DNA->CellCycleArrest Checkpoint Activation

Caption: Hypothesized mechanism of action for a photosensitizing furocoumarin.

It is important to emphasize that this diagram represents a generalized pathway for photosensitizing furocoumarins and has not been experimentally validated for this compound.

Conclusion and Future Directions

The technical landscape of this compound is currently sparse. While the broader family of furocoumarins, particularly angelicin, has been the subject of considerable research, this specific methylated derivative remains largely unexplored in the public scientific domain. The information presented here, drawn from related compounds, serves to highlight the significant knowledge gaps.

For researchers and drug development professionals, this presents a clear opportunity. A systematic investigation into the synthesis, characterization, and biological evaluation of this compound is warranted. Such studies would not only contribute to the fundamental understanding of structure-activity relationships within the angular furocoumarins but also potentially uncover novel therapeutic agents. Future research should focus on establishing a reproducible synthetic route, comprehensive spectroscopic characterization (NMR, IR, MS), and a thorough evaluation of its biological activities, including but not limited to its photosensitizing, antiproliferative, and antimicrobial properties.

References

A Technical Guide to the Natural Sources, Biosynthesis, and Isolation of Psoralens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Trimethylpsoralen (Trioxsalen), a potent photosensitizing agent used in phototherapy, is a synthetic derivative of the naturally occurring furanocoumarin, psoralen. While Trimethylpsoralen itself is not found in nature, its parent compound and other related furanocoumarins are abundant in various plant species. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and isolation protocols for psoralen and its isomers, which form the foundational structures for synthetic derivatives like Trimethylpsoralen. Understanding these natural origins and extraction methodologies is crucial for researchers in phytochemistry, pharmacology, and drug development.

Natural Sources of Psoralens

Psoralens are a class of phytochemicals known as furanocoumarins, which are secondary metabolites produced by plants as a defense mechanism. They are found in a variety of plant families, most notably Apiaceae, Fabaceae, Moraceae, and Rutaceae.

  • Psoralea corylifolia (Babchi): The seeds of this plant, belonging to the Fabaceae family, are one of the richest and most traditionally significant sources of psoralen and its isomer, isopsoralen (angelicin).[1][2] It is widely used in traditional Chinese and Ayurvedic medicine for treating skin disorders like vitiligo and psoriasis.[3]

  • Ammi majus (Bishop's Weed): A member of the Apiaceae family, the seeds of Ammi majus are a primary natural source for other important linear furanocoumarins like bergapten (5-methoxypsoralen) and xanthotoxin (8-methoxypsoralen).[4][5] Historically, xanthotoxin was first isolated from this plant.[6]

  • Ficus carica (Common Fig): Belonging to the Moraceae family, the leaves and latex of the common fig are significant sources of psoralen and bergapten.[2][7] The concentration of these compounds is often higher in the epidermal cells of leaf nerves and petioles.[7]

  • Other Sources: Psoralens are also present in various other plants, including celery (Apium graveolens), parsley (Petroselinum crispum), parsnip (Pastinaca sativa), and nearly all citrus fruits, though typically in lower concentrations than the primary sources listed above.[1][2]

Quantitative Analysis of Psoralen Content

The concentration of psoralens varies significantly depending on the plant species, the specific part of the plant, geographical location, and extraction method. The following tables summarize quantitative data from various studies.

Table 1: Psoralen Content in Psoralea corylifolia

Plant PartExtraction/Analytical MethodCompoundConcentrationReference
SeedsHPLCPsoralen7.8 mg/g[8]
SeedsHPLCAngelicin (Isopsoralen)2.3 mg/g[8]
Seeds50% Ethanol ExtractionPsoralen0.147% (m/m)[9][10]
Crude Extract (Seeds)HSCCCPsoralen39.6 mg per 100 mg extract[11][12]
Crude Extract (Seeds)HSCCCIsopsoralen50.8 mg per 100 mg extract[11][12]

Table 2: Furanocoumarin Content in Ammi majus Fruits

CompoundExtraction/Analytical MethodConcentration (per 100g dry wt.)Reference
IsopimpinellinASE / RP-HPLC/DAD404.14 mg[5]
XanthotoxinASE / RP-HPLC/DAD368.04 mg[5]
BergaptenASE / RP-HPLC/DAD253.05 mg[5]

Biosynthesis of Psoralens

Psoralens are derived from the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. The biosynthesis of these compounds is a complex, multi-step enzymatic process. The key precursor for all psoralens is umbelliferone, which is synthesized via the shikimate pathway.[7][13] From umbelliferone, the pathway bifurcates to form linear furanocoumarins (like psoralen) and angular furanocoumarins (like angelicin).[7]

The key steps for linear psoralen biosynthesis involve the prenylation of umbelliferone to form demethylsuberosin, which is then cyclized by a marmesin synthase. The resulting (+)-marmesin is subsequently converted to psoralen by a psoralen synthase.[13] Both marmesin synthase and psoralen synthase are cytochrome P450-dependent monooxygenases.[13][14]

Psoralen Biosynthesis Pathway Psoralen Biosynthesis Pathway L_Phe L-Phenylalanine Cinnamic Cinnamic Acid L_Phe->Cinnamic PAL p_Coumaric p-Coumaric Acid Cinnamic->p_Coumaric C4H Umbelliferone Umbelliferone p_Coumaric->Umbelliferone C2'H etc. DMS Demethylsuberosin Umbelliferone->DMS PT (Prenyltransferase) Marmesin (+)-Marmesin DMS->Marmesin Marmesin Synthase (CYP450) Psoralen Psoralen Marmesin->Psoralen Psoralen Synthase (CYP450)

Caption: Biosynthesis pathway of linear psoralens from L-Phenylalanine.

Isolation and Purification Protocols

The isolation of psoralens from their natural sources involves extraction, fractionation, and purification. The specific protocol can be adapted based on the starting material and desired purity.

General Isolation Workflow General Workflow for Psoralen Isolation Plant Plant Material (e.g., P. corylifolia seeds) Powder Drying & Grinding Plant->Powder Extract Solvent Extraction (Soxhlet, Maceration) Powder->Extract Crude Filtration & Concentration (Rotary Evaporation) Extract->Crude CrudeExtract Crude Extract Crude->CrudeExtract Purify Purification (Column Chromatography, HSCCC) CrudeExtract->Purify Fractions Collect Fractions Purify->Fractions Pure Pure Compound Fractions->Pure Analyze Analysis & Identification (HPLC, NMR, MS) Pure->Analyze

Caption: Generalized experimental workflow for isolating psoralens.

Protocol 1: Soxhlet Extraction of Psoralea corylifolia Seeds

This protocol is adapted for obtaining a crude extract rich in furanocoumarins.

  • Preparation: Shade-dry fresh seeds of Psoralea corylifolia and grind them into a coarse powder. Defat the powder with petroleum ether at room temperature to remove lipids.[15][16]

  • Extraction: Place the defatted powder (e.g., 1 kg) into a thimble and extract with methanol for 10-12 hours in a Soxhlet apparatus at 60°C.[15][16]

  • Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator. This yields a concentrated crude extract.[15]

Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a highly efficient liquid-liquid chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible sample adsorption.[11] This protocol is optimized for separating psoralen and isopsoralen from a P. corylifolia crude extract.[11][12]

  • Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water in a volume ratio of 5:5:4.5:5.5. Mix the solvents thoroughly in a separatory funnel and allow the layers to equilibrate. Separate the upper (stationary) and lower (mobile) phases and degas them by sonication for 30 minutes before use.[11][12]

  • HSCCC Apparatus Setup:

    • Fill the multilayer coil column entirely with the upper phase (stationary phase).

    • Rotate the apparatus at a high speed (e.g., 800-1000 rpm) while pumping the lower phase (mobile phase) into the column at a flow rate of 1.5-2.0 mL/min.

  • Sample Injection: Once hydrodynamic equilibrium is reached (indicated by the mobile phase emerging from the tail outlet), dissolve the crude extract (e.g., 100 mg) in the upper phase and inject it into the column.[11]

  • Elution and Fractionation: Continue the elution with the mobile phase. Monitor the effluent continuously with a UV detector at 254 nm. Collect the peak fractions corresponding to psoralen and isopsoralen based on the chromatogram.[11]

  • Recovery: Evaporate the collected fractions under reduced pressure to obtain the purified compounds. From 100 mg of crude extract, yields of approximately 39.6 mg of psoralen and 50.8 mg of isopsoralen, each at over 99% purity, can be achieved.[11][12]

Protocol 3: Analytical Quantification by RP-HPLC-DAD

This method is for the quantitative analysis of psoralen in plant extracts and formulations.[17][18]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[16]

    • Mobile Phase: Isocratic elution with acetonitrile and distilled water (40:60, v/v).[17][18]

    • Flow Rate: 1.0 mL/min.[17][18]

    • Detection: Photodiode Array (PDA) detector set at 247 nm.[17][18]

    • Injection Volume: 20 µL.[16]

  • Standard Preparation: Prepare a stock solution of psoralen standard (e.g., 1000 µg/mL) in methanol. Create a series of dilutions to generate a calibration curve (e.g., 20 to 5000 ng/mL).[17][18]

  • Sample Preparation: Dissolve a known quantity of the crude extract or purified fraction in the mobile phase. Filter the solution through a 0.45 µm membrane filter before injection.[16]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the psoralen peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of psoralen using the linear regression equation derived from the standard calibration curve.[16][17]

References

Spectroscopic Profile of 9-Methyl-2H-furo[2,3-h]chromen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the angular furocoumarin, 9-Methyl-2H-furo[2,3-h]chromen-2-one, also known as 9-methylangelicin. The information compiled is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~2.5s-9-CH₃
~6.3d~9.5H-3
~7.0d~2.5H-6
~7.4d~8.5H-5
~7.7d~2.5H-5'
~7.8d~9.5H-4

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~159-CH₃
~105C-6
~113C-3
~115C-4a
~118C-5
~125C-8a
~144C-4
~148C-5'
~150C-9a
~155C-7a
~160C-2

Note: The predicted chemical shifts are based on the known data for angelicin (2H-furo[2,3-h]chromen-2-one) and the expected substituent effects of a methyl group.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic and vinylic)
~2925MediumC-H stretch (methyl)
~1735-1715StrongC=O stretch (lactone)
~1630-1580Medium-StrongC=C stretch (aromatic and pyrone)
~1450MediumC-H bend (methyl)
~1100StrongC-O stretch (furan and lactone)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
200High[M]⁺
172Medium[M-CO]⁺
144Medium[M-CO-CO]⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for coumarin derivatives are well-established in the scientific literature. The following provides a general workflow.

NMR Spectroscopy

A detailed experimental workflow for NMR spectroscopy is outlined below.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing Sample Dissolve ~5-10 mg of sample Solvent in ~0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Spectrometer Place sample in NMR spectrometer (e.g., 400-600 MHz) Tube->Spectrometer Insert sample Acquire1H Acquire ¹H NMR spectrum Spectrometer->Acquire1H Acquire13C Acquire ¹³C NMR spectrum (e.g., using a broadband probe) Spectrometer->Acquire13C Process Process raw data (Fourier transform, phase correction, baseline correction) Acquire1H->Process Acquire13C->Process Reference Reference spectra to solvent peak or internal standard (TMS) Process->Reference Analyze Analyze spectra (integration, peak picking, coupling constant determination) Reference->Analyze

NMR Spectroscopy Experimental Workflow
IR Spectroscopy

The general procedure for obtaining an IR spectrum is as follows.

IR_Workflow cluster_sample_prep Sample Preparation (ATR) cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing Sample Place a small amount of solid sample directly on the ATR crystal Spectrometer Place ATR accessory in FTIR spectrometer Sample->Spectrometer Mount sample Background Collect a background spectrum Spectrometer->Background SampleScan Collect the sample spectrum Background->SampleScan Process Process data (background subtraction, baseline correction) SampleScan->Process Analyze Analyze spectrum (identify characteristic absorption bands) Process->Analyze

IR Spectroscopy (ATR) Experimental Workflow
Mass Spectrometry

A typical workflow for mass spectrometry analysis is depicted below.

MS_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing Sample Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile) Injection Inject the sample solution into the mass spectrometer (e.g., via direct infusion or LC-MS) Sample->Injection Ionization Ionize the sample (e.g., using ESI or APCI) Injection->Ionization Analysis Analyze the ions in the mass analyzer (e.g., quadrupole, TOF) Ionization->Analysis Process Process the raw data Analysis->Process Identify Identify the molecular ion peak and fragmentation patterns Process->Identify

Mass Spectrometry Experimental Workflow

Synthesis

The synthesis of this compound can be achieved through established synthetic routes for angular furocoumarins. A common method involves the Pechmann condensation of a substituted phenol with a β-ketoester, followed by the construction of the furan ring.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product Phenol Substituted Phenol Coumarin Substituted 7-Hydroxycoumarin Phenol->Coumarin Pechmann Condensation Ketoester β-Ketoester Ketoester->Coumarin AllylCoumarin 7-Allyloxycoumarin Derivative Coumarin->AllylCoumarin Allylation Claisen Claisen Rearrangement Product AllylCoumarin->Claisen Claisen Rearrangement Furocoumarin This compound Claisen->Furocoumarin Oxidative Cyclization

General Synthetic Pathway for Angular Furocoumarins

This document serves as a foundational guide to the spectroscopic properties of this compound. Further experimental work is required to establish a definitive and comprehensive spectroscopic profile for this compound.

An In-depth Technical Guide on the Solubility and Stability of 9-Methyl-2H-furo[2,3-h]chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available knowledge on the solubility and stability of 9-Methyl-2H-furo[2,3-h]chromen-2-one. Due to the limited specific data for this particular compound, this guide leverages information on the parent compound, 2H-furo[2,3-h]chromen-2-one (angelicin), as a close structural analog. The methodologies and data presented herein offer a foundational understanding for researchers and professionals engaged in the development and handling of this and related furocoumarin compounds.

Core Physicochemical Properties

This compound belongs to the furocoumarin class of organic compounds, which are characterized by a furan ring fused with a coumarin. The addition of a methyl group at the 9-position is expected to influence its physicochemical properties, including solubility and stability, compared to its parent compound, angelicin.

Solubility Profile

For comparative purposes, the following table summarizes the known solubility of angelicin. It is anticipated that this compound will exhibit a similar solubility pattern, potentially with slight variations due to the presence of the methyl group.

Table 1: Solubility of Angelicin (2H-furo[2,3-h]chromen-2-one)

SolventSolubility
EthanolSoluble
ChloroformSoluble
WaterSlightly Soluble
EtherSlightly Soluble
Petroleum EtherSlightly Soluble

Stability Characteristics

The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific stability studies on this compound are not extensively documented, the general stability of furocoumarins is influenced by factors such as pH, temperature, and light exposure. Furocoumarins are known to be sensitive to UV light, which can induce photochemical reactions.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are crucial for obtaining reliable and reproducible data. The following sections outline standardized methodologies applicable to this class of compounds.

Solubility Determination: Shake-Flask Method

A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, buffers of different pH) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess compound to solvent B Agitate at constant temperature A->B 24-48h C Centrifuge or filter B->C D Quantify by HPLC-UV C->D

Solubility Determination Workflow

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.

Methodology:

  • Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:

    • Acidic and Basic Hydrolysis: Treatment with HCl and NaOH solutions at elevated temperatures.

    • Oxidation: Exposure to hydrogen peroxide solution.

    • Thermal Stress: Heating the solid compound and solutions at high temperatures.

    • Photostability: Exposing the compound (solid and in solution) to UV and visible light.

  • Time Points: Samples are collected at various time points during the stress testing.

  • Analysis: The samples are analyzed by a stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect and quantify any degradation products.

Stability_Workflow cluster_stress Stress Conditions cluster_sampling Sampling cluster_analysis Analysis A Acid/Base Hydrolysis E Collect samples at various time points A->E B Oxidation (H2O2) B->E C Thermal Stress C->E D Photostability (UV/Vis) D->E F Analyze by stability-indicating HPLC E->F

Forced Degradation Study Workflow

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound are not yet elucidated, furocoumarins, in general, are known to interact with DNA and other cellular components, particularly upon photoactivation. The logical relationship for its potential mechanism of action often involves intercalation into DNA followed by photo-induced adduct formation.

Mechanism_Pathway cluster_cellular Cellular Interaction cluster_dna DNA Interaction cluster_photoactivation Photoactivation cluster_adduct Biological Effect A This compound B Cellular Uptake A->B C Intercalation into DNA B->C E DNA Monoadduct Formation C:e->E:w D UV-A Irradiation D:s->E:n F Inhibition of Replication/Transcription E->F

Potential Mechanism of Action

Conclusion

This technical guide consolidates the current understanding of the solubility and stability of this compound, primarily through extrapolation from its parent compound, angelicin. The provided experimental protocols offer a robust framework for generating specific data for this molecule. Further research is warranted to fully characterize the physicochemical properties of this compound to support its development and application in various scientific fields.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Psoralen Derivatives and Their Therapeutic Potential

Introduction

Psoralens are a class of naturally occurring linear furocoumarins found in various plants, such as Psoralea corylifolia, figs, and citrus fruits.[1][2][3] These tricyclic, planar compounds are renowned for their photosensitizing properties, which form the basis of their therapeutic applications.[1] When activated by ultraviolet A (UVA) radiation, a treatment modality known as PUVA (Psoralen + UVA) therapy, they become potent cytotoxic agents.[2][3] This photoactivation allows for targeted therapeutic effects, primarily utilized in dermatology for treating hyperproliferative skin disorders like psoriasis, vitiligo, and eczema, as well as cutaneous T-cell lymphoma.[2][4] Beyond their established use in photochemotherapy, ongoing research is uncovering novel mechanisms and synthesizing new derivatives with enhanced potency and reduced side effects, expanding their potential into cancer therapy and immunomodulation.[1][5][6] This guide provides a comprehensive overview of the core mechanisms, therapeutic applications, and experimental evaluation of psoralen derivatives.

Core Mechanism of Action: DNA Intercalation and Photoactivation

The primary mechanism of psoralen action involves its interaction with cellular DNA.[7] Due to their planar structure, psoralen molecules intercalate into the DNA double helix, positioning themselves between pyrimidine bases, particularly at 5'-TpA sites.[2][5] In their ground state, they are biologically inert.[3] However, upon exposure to UVA light (320-400 nm), they absorb photons and undergo a two-stage photochemical reaction.[8][9]

  • Monoadduct Formation : The absorption of a UVA photon excites the psoralen molecule, causing its 4',5' double bond to react with a pyrimidine base (preferentially thymine) on one DNA strand, forming a covalent 4',5'-monoadduct.[5][8]

  • Interstrand Crosslink (ICL) Formation : If a second UVA photon is absorbed, the 3,4 double bond of the psoralen molecule can react with a thymine on the opposite DNA strand, creating a covalent interstrand crosslink (ICL).[2][5]

These ICLs are highly cytotoxic lesions that block DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[2][3] This antiproliferative effect is particularly effective against rapidly dividing cells, which is the basis for its use in hyperproliferative disorders.[3][10]

PUVA_Mechanism Figure 1: PUVA Mechanism of Action cluster_dna Cellular DNA cluster_activation Photoactivation Psoralen Psoralen Derivative Intercalation Intercalation (Non-covalent) Psoralen->Intercalation DNA DNA Double Helix DNA->Intercalation UVA UVA Radiation (320-400 nm) Intercalation->UVA Activation Monoadduct Furan-side Monoadduct Formation UVA->Monoadduct ICL Interstrand Crosslink (ICL) Formation Monoadduct->ICL Second UVA Photon Block Blockage of DNA Replication & Transcription Monoadduct->Block ICL->Block Apoptosis Cell Cycle Arrest & Apoptosis Block->Apoptosis

Caption: Psoralen intercalates into DNA and forms adducts upon UVA activation, leading to apoptosis.

Beyond DNA Damage: Alternative Signaling Pathways

While DNA crosslinking is the classical mechanism, research has revealed that psoralen derivatives can exert their effects through other pathways, sometimes independent of UVA activation.

  • Modulation of Inflammatory Pathways : Psoralen derivatives have demonstrated anti-inflammatory properties by regulating key signaling cascades. Studies on RAW 264.7 macrophage cells show that derivatives like xanthotoxol can inhibit the production of nitric oxide (NO) and downregulate the expression of inflammatory mediators by suppressing the phosphorylation of IκBα and the nuclear translocation of NF-κB p65.[11][12] Furthermore, they can attenuate the phosphorylation of MAPKs, including JNK and p38.[12]

Anti_Inflammatory_Pathway Figure 2: Psoralen's Anti-Inflammatory Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS (Inflammatory Stimulus) JNK p-JNK LPS->JNK p38 p-p38 LPS->p38 IkBa p-IκBα LPS->IkBa Psoralen Psoralen Derivatives Psoralen->JNK Psoralen->p38 Psoralen->IkBa Inflammatory_Response Inflammatory Response (e.g., NO, Pro-inflammatory Cytokines) JNK->Inflammatory_Response p38->Inflammatory_Response p65 NF-κB (p65) Translocation IkBa->p65 p65->Inflammatory_Response

Caption: Psoralen derivatives inhibit NF-κB and MAPK pathways to reduce inflammation.

  • Tyrosine Kinase Inhibition : Photoactivated psoralens have been shown to inhibit tyrosine kinase signaling.[3][10] This includes disrupting the epidermal growth factor (EGF) receptor, a transmembrane glycoprotein. This action leads to a loss in EGF binding and an inhibition of the receptor's tyrosine kinase activity, thereby disrupting normal growth factor functions.[13] This mechanism may contribute significantly to their anti-proliferative effects.

Therapeutic Applications

The unique photoactivated cytotoxicity of psoralens has been harnessed to treat a variety of medical conditions, primarily dermatological diseases.

Psoriasis

PUVA therapy is a well-established and effective treatment for severe and recalcitrant psoriasis, a chronic autoimmune condition characterized by hyperproliferation of keratinocytes.[14][15] The therapy works by inducing apoptosis in these rapidly dividing skin cells and modulating the cutaneous immune response.[2][9] Both oral and topical formulations of psoralens, such as 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP), are used.[14][16] While effective, long-term PUVA treatment is associated with an increased risk of skin cancer.[2]

Vitiligo

Vitiligo is a disorder causing the loss of skin color in patches due to the destruction of melanocytes.[14] PUVA therapy is used to stimulate melanocyte proliferation and repigmentation.[7][14] The treatment can be prolonged, often requiring 100-200 sessions.[14] Studies have evaluated the efficacy of oral, topical, and combined treatments, with varying degrees of success.[17] For instance, one study found that a combined oral and topical psoralen regimen led to complete repigmentation in 30% of patients.[17]

Cancer Therapy

The ability of psoralens to induce apoptosis in rapidly dividing cells makes them promising candidates for cancer therapy.[1][6]

  • Cutaneous T-Cell Lymphoma (CTCL) : PUVA is a standard therapy for mycosis fungoides, a type of CTCL.[2][3]

  • Solid Tumors : Novel therapeutic strategies are being developed. One such approach is X-ray Psoralen Activated Cancer Therapy (X-PACT), which uses X-rays to activate psoralen derivatives in deeper, solid tumors, potentially offering a new treatment modality.[3][5]

  • Anti-Breast Cancer Activity : Certain psoralen derivatives have shown promising anti-breast cancer activity, both with and without UVA irradiation.[6]

Other Applications

Psoralen derivatives are also used in:

  • Extracorporeal Photopheresis (ECP) : Used to treat graft-versus-host disease, where leukocytes are treated with psoralen and UVA light ex vivo before being returned to the patient.[5][18]

  • Pathogen Inactivation : The synthetic psoralen, amotosalen, is used in combination with UVA light to inactivate pathogens and leukocytes in blood products like platelets and plasma.[3]

  • Antibacterial Agents : Novel psoralen derivatives have been designed that show significant activity against multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[19]

Quantitative Data on Psoralen Derivative Efficacy

The following tables summarize key quantitative data from various studies, highlighting the therapeutic potential and biological activity of different psoralen derivatives.

Table 1: Efficacy of Psoralen Derivatives in Dermatological Conditions

Derivative Condition Administration Key Efficacy Findings Reference(s)
Psoralen (unspecified) Vitiligo Oral + Topical Complete repigmentation in 30% of patients after 6 months. [17]
5-MOP (Bergapten) Psoriasis Oral PUVA Similar lesion clearance rates to 8-MOP, but often required greater total UV exposure. [16]
5-MOP (Bergapten) Vitiligo Oral/Topical PUVA >75% repigmentation in up to 56% of patients. [16]
Psoralen + NBUVB Vitiligo Oral Psoralen Statistically significant greater reduction in VASI scores (29.2%) compared to NBUVB alone (21.7%). [20]

| 0.005% Psoralen Gel | Plaque Psoriasis | Topical PUVA | Effective in most patients with no significant side effects. |[21] |

Table 2: Cytotoxicity and Anti-inflammatory Activity of Psoralen Derivatives

Derivative Cell Line Assay Key Quantitative Findings Reference(s)
Xanthotoxol RAW 264.7 MTT Assay No significant cytotoxicity observed up to 250 μM. [11][12]
Bergaptol RAW 264.7 MTT Assay No significant cytotoxicity observed up to 250 μM. [11][12]
Xanthotoxin (8-MOP) RAW 264.7 MTT Assay No significant cytotoxicity observed up to 250 μM. [11][12]
Bergapten (5-MOP) RAW 264.7 MTT Assay No significant cytotoxicity observed up to 250 μM. [11][12]
Psoralen A549 (Lung Cancer) MTT Assay IC₅₀ values of ~40 µg/mL at 24 hours and ~35 µg/mL at 48 hours. [22]
Novel Derivatives (1F, 6E) B16 Melanoma Cell Proliferation More cytotoxic than AMT, one of the most potent psoralens known. [5][18]

| ZM631 | MRSA | MIC Assay | MIC of 1 μg/mL, 2-fold more active than the positive control drug. |[19] |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for advancing research in this field. Below are methodologies for key assays cited in psoralen research.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is frequently used to determine the cytotoxicity of psoralen derivatives.[11][12]

Methodology

  • Cell Seeding : Seed cells (e.g., RAW 264.7 macrophages or a cancer cell line) in a 24-well or 96-well plate at a predetermined density (e.g., 1.5 × 10⁵ cells/well for a 24-well plate) and incubate for 24 hours to allow for cell attachment.[11]

  • Treatment : Treat the cells with various concentrations of the psoralen derivative (e.g., 62.5, 125, 250, 500, and 1000 μM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control if applicable.[11][12]

  • For Photoactivation Studies : If assessing phototoxicity, after adding the psoralen derivative and incubating for a short period (e.g., 60 minutes), irradiate the appropriate plates with a specific dose of UVA light (e.g., 1 J/cm² at 365 nm). Keep a parallel set of plates in the dark to measure "dark toxicity".[5]

  • MTT Addition : After the treatment period, remove the medium and add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours to allow viable cells to metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[11]

  • Data Analysis : Calculate cell viability as a percentage relative to the untreated control group. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Figure 3: Experimental Workflow for MTT Cytotoxicity Assay start Start step1 Seed Cells in Plate start->step1 step2 Incubate (24h) step1->step2 step3 Treat with Psoralen Derivatives step2->step3 step4 Optional: UVA Irradiation (for Phototoxicity) step3->step4 step5 Incubate (e.g., 24h) step4->step5 step6 Add MTT Reagent step5->step6 step7 Incubate (2-4h) step6->step7 step8 Solubilize Formazan (e.g., with DMSO) step7->step8 step9 Measure Absorbance step8->step9 end Calculate Cell Viability & IC50 step9->end

Caption: A generalized workflow for determining the cytotoxicity of psoralen derivatives.

Protocol 2: Psoralen-DNA Crosslinking and Analysis

This protocol outlines a general method to detect the formation of covalent adducts between psoralen derivatives and DNA, a key indicator of their primary mechanism of action.[23][24][25]

Methodology

  • Cell Culture and Treatment : Grow cells to the desired confluency. Treat the cells with the psoralen derivative (e.g., 4'-aminomethyl trioxsalen, AMT) at a specific concentration for a set time to allow for DNA intercalation.

  • UVA Irradiation : Expose the cells to long-wavelength UVA light (e.g., 365 nm) on ice to induce covalent crosslinking. The dose of UVA is a critical parameter to optimize.[24]

  • DNA Isolation : Immediately after irradiation, harvest the cells and isolate the genomic DNA using a standard DNA extraction protocol (e.g., phenol-chloroform extraction or a commercial kit).

  • Analysis of Crosslinks :

    • Gel Electrophoresis : Crosslinked DNA will exhibit reduced mobility on a denaturing polyacrylamide or agarose gel compared to non-crosslinked DNA. This shift can be visualized by staining with a DNA-binding dye.[24]

    • qPCR-based Assay : Psoralen intercalation into negatively supercoiled DNA can be measured. Crosslinking "locks" the psoralen in place, and the density of these crosslinks can be quantified using quantitative PCR (qPCR) by observing the inhibition of DNA amplification.[23]

    • Mass Spectrometry : For detailed analysis of adduct formation, techniques like MALDI-TOF MS can be used to identify and quantify psoralen-DNA adducts.[5]

  • Reversal of Crosslinks (Optional) : Some crosslinks can be photoreversed by exposure to short-wavelength UV light (e.g., 254 nm), which can be used as a control to confirm the nature of the adducts.[5][24]

Conclusion and Future Directions

Psoralen and its derivatives represent a versatile class of compounds with significant therapeutic value, primarily driven by their unique photoactivated mechanism of DNA crosslinking.[1][3] Their established efficacy in treating skin disorders like psoriasis and vitiligo is well-documented.[2][14] The future of psoralen research is bright, with several promising avenues for exploration. The synthesis of novel derivatives with enhanced potency, greater water solubility, and improved safety profiles is a key area of focus.[5][26][27] Exploring alternative activation methods, such as X-rays for treating solid tumors, could dramatically expand their clinical applications beyond dermatology.[5] Furthermore, a deeper understanding of their non-DNA-mediated effects, such as the modulation of critical signaling pathways like NF-κB and MAPK, will be crucial for developing new therapeutic agents for inflammatory diseases and cancer.[1][11][12] As research continues to unlock the full potential of these molecules, psoralen derivatives are poised to remain a vital tool in the development of targeted and effective therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 9-Methyl-2H-furo[2,3-h]chromen-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential biological activities of 9-Methyl-2H-furo[2,3-h]chromen-2-one derivatives. This class of compounds, belonging to the larger family of furanocoumarins, has garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer and antimicrobial activities.

Biological Activity of Furo[2,3-h]chromen-2-one and Related Derivatives

Several studies have highlighted the potential of furochromone and chromen-2-one derivatives as therapeutic agents. The following tables summarize the quantitative biological activity data for derivatives closely related to the this compound scaffold.

Table 1: Anticancer Activity of Furo[2,3-d]pyrimidone-Coumarin Hybrid Molecules

CompoundTarget Cell LineIC50 (µM)Reference
10a HepG2 (Liver Cancer)7.72 ± 1.56[1]
Gefitinib HepG2 (Liver Cancer)>100[1]
Sorafenib HepG2 (Liver Cancer)10.23 ± 2.01[1]

Table 2: Antimicrobial Activity of Halogenated 3-Nitro-2H-Chromene Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
5s (2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene)S. aureus (Multidrug-Resistant)4[2]
5s (2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene)S. epidermidis (Multidrug-Resistant)1-4[2]

Table 3: Carbonic Anhydrase Inhibition by 2H-chromene and 7H-furo-chromene derivatives

CompoundIsoformKi (nM)Reference
EMAC10163b hCA IX18.4[3]
EMAC10164d hCA XII19.8[3]
Acetazolamide (Standard) hCA IX25.0[3]
Acetazolamide (Standard) hCA XII5.7[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the this compound core structure and its subsequent derivatization, as well as for the evaluation of its biological activity. The synthesis is a multi-step process that can be adapted to generate a library of derivatives for structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one (Intermediate)

This protocol is based on the widely used Pechmann condensation for coumarin synthesis.[4]

Materials:

  • 2-Methylresorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ice

Procedure:

  • To a cooled (0-5 °C) solution of 2-methylresorcinol (1 equivalent) in concentrated sulfuric acid, add ethyl acetoacetate (1.1 equivalents) dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Pour the reaction mixture carefully into a beaker containing crushed ice.

  • A solid precipitate will form. Filter the solid, wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to afford pure 7-hydroxy-4,8-dimethyl-2H-chromen-2-one.

Protocol 2: Synthesis of this compound

This protocol is adapted from the synthesis of similar furo[2,3-h]chromenones.[5]

Materials:

  • 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Polyphosphoric acid

Procedure:

  • Step 1: O-Alkylation: To a solution of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2 equivalents) and chloroacetone (1.2 equivalents).

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate and evaporate the solvent under reduced pressure.

  • The residue, 7-(acetonyloxy)-4,8-dimethyl-2H-chromen-2-one, can be used in the next step without further purification or can be purified by column chromatography.

  • Step 2: Cyclization: Add polyphosphoric acid to the crude product from the previous step and heat the mixture at 100-120 °C for 2-3 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexane) to yield this compound.

Protocol 3: Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., HepG2, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the test compounds in DMSO and then dilute to the desired concentrations with the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[2]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well microplate.

  • Add a standardized bacterial inoculum to each well.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

The following diagrams illustrate the general synthetic workflow and a potential signaling pathway for the anticancer activity of furochromone derivatives.

Synthesis_Workflow Start Starting Materials (2-Methylresorcinol, Ethyl acetoacetate) Intermediate 7-Hydroxy-4,8-dimethyl- 2H-chromen-2-one Start->Intermediate Pechmann Condensation Alkylation O-Alkylation (Chloroacetone, K2CO3) Intermediate->Alkylation Cyclization Cyclization (Polyphosphoric acid) Alkylation->Cyclization Product 9-Methyl-2H-furo[2,3-h] chromen-2-one Cyclization->Product Derivatives Derivative Synthesis Product->Derivatives Further Modifications

Caption: Synthetic workflow for this compound.

Anticancer_Pathway Compound Furochromone Derivative Mitochondria Mitochondrial Membrane Potential (ΔΨm) Dissipation Compound->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Leads to Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Proposed apoptotic pathway for furochromone derivatives.[6]

References

Application Notes and Protocols for the Quantification of 9-Methyl-2h-furo[2,3-h]chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

9-Methyl-2h-furo[2,3-h]chromen-2-one is a furocoumarin derivative of significant interest in pharmaceutical research due to its potential biological activities. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed, generalized protocol for the quantification of this compound using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.

It is important to note that a comprehensive literature search did not yield a publicly available, fully validated analytical method specifically for this compound. Therefore, the following protocol is a general method based on established analytical approaches for structurally related furocoumarins and coumarin derivatives.[1][2][3] This method should be considered a starting point and requires full validation in accordance with regulatory guidelines (e.g., FDA, ICH) to ensure its accuracy and reliability for the intended application.[4][5][6][7]

Proposed Analytical Method: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the recommended technique for the quantification of this compound due to its high sensitivity and selectivity, which allows for accurate measurement even in complex biological matrices.[1][2] The method involves chromatographic separation of the analyte from other matrix components, followed by ionization and detection by a mass spectrometer.

Data Presentation: Method Validation Parameters

The following table summarizes the essential validation parameters that must be determined experimentally to ensure the reliability of the analytical method.[8][9][10][11][12] This table serves as a template for recording the results of the method validation studies.

Validation ParameterAcceptance CriteriaExperimental Results
Linearity (r²) ≥ 0.995To be determined
Range To be defined by the linear rangeTo be determined
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3To be determined
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10To be determined
Accuracy (% Recovery) 85-115% (for bioanalytical) or 98-102% (for drug substance/product)To be determined
Precision (% RSD) ≤ 15% (for bioanalytical) or ≤ 2% (for drug substance/product)To be determined
Selectivity/Specificity No significant interference at the retention time of the analyteTo be determined
Matrix Effect To be assessed and minimizedTo be determined
Stability (Freeze-thaw, short-term, long-term) % Change within ±15% of nominal concentrationTo be determined

Experimental Protocols

The following are detailed, generalized protocols for the quantification of this compound. These should be optimized and validated for the specific matrix and instrumentation used.

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the appropriate solvent to create calibration standards and quality control (QC) samples.

Sample Preparation (from a biological matrix, e.g., plasma)

Sample preparation is critical to remove interferences and concentrate the analyte. Protein precipitation is a common and straightforward method.

  • Spiking: To 100 µL of blank plasma, add a known amount of the working standard solution.

  • Precipitation: Add 300 µL of cold acetonitrile containing an appropriate internal standard to the plasma sample.

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

For plant extracts, techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be more suitable to remove pigments and other interfering compounds.[13][14][15]

HPLC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized.

ParameterRecommended Condition
HPLC System A high-performance liquid chromatography system with a binary pump and autosampler.
Column A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point.[2]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution A gradient from low to high organic phase (acetonitrile) is typically used to elute furocoumarins.[2] A starting point could be a linear gradient from 10% to 90% B over 5 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Source Electrospray Ionization (ESI) in positive mode is generally suitable for coumarin derivatives.[16]
Ion Source Parameters To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions The precursor ion will be the protonated molecule [M+H]⁺ of this compound. Product ions need to be determined by infusing a standard solution and performing a product ion scan.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting start Obtain Sample (e.g., Plasma, Plant Extract) extraction Perform Sample Extraction (e.g., Protein Precipitation, SPE) start->extraction standards Prepare Calibration Standards & QCs hplc HPLC Separation standards->hplc Inject Standards extraction->hplc Inject Sample msms MS/MS Detection (MRM) hplc->msms integration Peak Integration msms->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte Concentration calibration->quantification report Report Results quantification->report

Caption: General workflow for the quantification of this compound.

Conclusion

The provided application note outlines a general yet detailed HPLC-MS/MS method for the quantification of this compound. While this protocol is based on established methods for similar compounds, it is imperative that researchers and drug development professionals perform a full method validation to ensure the data generated is accurate, reliable, and fit for its intended purpose. The provided templates for data presentation and experimental protocols should serve as a valuable guide in this process.

References

Application Notes & Protocols: HPLC Analysis of Trioxsalen in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the quantitative analysis of Trioxsalen in biological samples using High-Performance Liquid Chromatography (HPLC). These guidelines are intended for researchers, scientists, and professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and drug development. The methodologies described are based on established principles of bioanalytical chemistry and published methods for Trioxsalen and related compounds.[1][2]

Principle of the Method

The analysis of Trioxsalen in complex biological matrices such as plasma, serum, or urine requires a robust and selective method to separate the analyte from endogenous components. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for this purpose.[1][2] The principle involves injecting a prepared sample extract into an HPLC system. The sample is carried by a polar mobile phase through a non-polar stationary phase (e.g., a C18 column). Trioxsalen, being a relatively non-polar molecule, is retained on the column and then eluted. Separation is achieved based on the differential partitioning of Trioxsalen and matrix components between the mobile and stationary phases. Detection is typically performed using a UV detector at a wavelength where Trioxsalen exhibits maximum absorbance, such as 248 nm.[3][4][5]

Experimental Protocols

A critical step in bioanalysis is the preparation of the sample to remove interfering substances like proteins and lipids, which can damage the analytical column and affect quantification.[6][7] Three common sample preparation techniques are presented here: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Materials and Instrumentation
  • HPLC System: An isocratic or gradient HPLC system equipped with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used.[3][4]

  • Chemicals: HPLC-grade acetonitrile, methanol, and water.[3] Phosphate buffer salts (e.g., monobasic potassium phosphate).[3]

  • Reference Standard: Trioxsalen reference standard of known purity.[3]

  • Lab Equipment: Centrifuge, vortex mixer, evaporator, analytical balance, volumetric flasks, pipettes, and 0.22 or 0.45 µm syringe filters.[3][8]

Chromatographic Conditions

The following table summarizes typical starting conditions for the HPLC analysis of Trioxsalen, primarily derived from methods developed for pharmaceutical dosage forms which can be adapted for biological samples.[3][4]

Table 1: Recommended HPLC Chromatographic Conditions

Parameter Condition Reference
Column C18 (4.6 x 150 mm, 3.5 µm) [3][4]
Mobile Phase Phosphate Buffer (pH 3.9) : Acetonitrile [3]
Water : Acetonitrile with Phosphoric Acid [9]
Flow Rate 1.2 mL/min [3][4]
Detection Wavelength 248 nm [3][4][5]
Injection Volume 20 µL [3][4]
Column Temperature Ambient [3]

| Retention Time (Approx.) | ~6.18 min |[3] |

Preparation of Standard Solutions
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of Trioxsalen reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with methanol.[3]

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent (e.g., 50:50 water:acetonitrile) to create calibration standards.[3]

  • Calibration Curve: To construct a calibration curve for biological samples, spike known concentrations of Trioxsalen into a blank biological matrix (e.g., drug-free plasma) and process these samples using one of the extraction protocols below. A typical linearity range might be 10-50 µg/mL.[3]

Sample Preparation Protocols

This method is fast and simple but may result in a less clean extract. Acetonitrile is a common precipitating agent.[7]

  • Pipette 200 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 600 µL of cold acetonitrile (a 1:3 ratio of sample to solvent).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tube at high speed (e.g., 12,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[7]

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.[8]

LLE provides a cleaner sample by partitioning the analyte of interest into an immiscible organic solvent. This protocol is adapted from a method for the related compound, methoxsalen.[10]

  • Pipette 500 µL of the biological sample into a glass test tube.

  • Add an appropriate internal standard if available.

  • Add 3 mL of an organic extraction solvent (e.g., a mixture of dichloromethane and ethyl acetate).[7][10]

  • Vortex the mixture for 2 minutes to facilitate the extraction of Trioxsalen into the organic layer.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject the reconstituted sample into the HPLC system.

SPE is a highly selective method that can yield very clean extracts, making it ideal for achieving low limits of detection.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC-grade water. Do not allow the cartridge to dry.

  • Load the Sample: Mix 500 µL of the biological sample with 500 µL of water and load the diluted sample onto the conditioned cartridge.

  • Wash the Cartridge: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 70:30 water:methanol) to remove polar interferences while retaining Trioxsalen.[11]

  • Elute the Analyte: Elute Trioxsalen from the cartridge by passing 1 mL of methanol or acetonitrile into a collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Inject the final sample into the HPLC system.

Data Presentation

Method validation is essential to ensure that the analytical method is accurate, precise, and reliable for its intended purpose.[6][12] The following table presents validation parameters from a published method for Trioxsalen in pharmaceutical formulations, which serve as a benchmark for bioanalytical method development.

Table 2: Method Validation Parameters (Example from Pharmaceutical Formulation)

Validation Parameter Result Reference
Linearity Range 10 - 50 µg/mL [3]
Correlation Coefficient (r²) 0.9999 [3]
Accuracy (% Recovery) 98.6% - 101.2% [3]
Precision (% RSD) < 2% [3]
Limit of Detection (LOD) Estimated from calibration curve [3]

| Limit of Quantification (LOQ) | Estimated from calibration curve |[3] |

Note: For biological samples, validation must be performed in the specific matrix of interest (e.g., plasma, serum) according to regulatory guidelines (e.g., FDA, EMA).[6][11]

Visualization of Workflows

Overall Analytical Workflow

The general process for analyzing Trioxsalen in biological samples involves several key stages from sample acquisition to final data interpretation.

cluster_0 Analytical Workflow for Trioxsalen A Biological Sample Collection (Plasma, Serum) B Sample Preparation (PPT, LLE, or SPE) A->B C HPLC Analysis B->C D Data Acquisition (Chromatogram) C->D E Data Processing & Quantification D->E

Caption: General workflow for Trioxsalen analysis in biological samples.

Protein Precipitation (PPT) Protocol Workflow

This diagram illustrates the step-by-step procedure for the Protein Precipitation sample preparation method.

cluster_1 Protein Precipitation (PPT) Workflow A Start: 200 µL Plasma B Add 600 µL Cold Acetonitrile A->B C Vortex (1 min) B->C D Centrifuge (12,000 rpm, 10 min) C->D E Collect Supernatant D->E F Evaporate to Dryness (N₂) E->F G Reconstitute in 100 µL Mobile Phase F->G H Filter & Inject into HPLC G->H

Caption: Detailed workflow for the Protein Precipitation (PPT) protocol.

Liquid-Liquid Extraction (LLE) Protocol Workflow

This diagram outlines the sequential steps involved in the Liquid-Liquid Extraction procedure.

cluster_2 Liquid-Liquid Extraction (LLE) Workflow A Start: 500 µL Plasma B Add 3 mL Organic Solvent A->B C Vortex (2 min) B->C D Centrifuge (4,000 rpm, 10 min) C->D E Collect Organic Layer D->E F Evaporate to Dryness (N₂) E->F G Reconstitute in 100 µL Mobile Phase F->G H Inject into HPLC G->H

Caption: Detailed workflow for the Liquid-Liquid Extraction (LLE) protocol.

Solid-Phase Extraction (SPE) Protocol Workflow

This diagram provides a visual guide to the Solid-Phase Extraction process, a highly selective sample clean-up technique.

cluster_3 Solid-Phase Extraction (SPE) Workflow A Condition Cartridge (Methanol -> Water) B Load Sample (Diluted Plasma) A->B C Wash Cartridge (e.g., 70:30 Water:MeOH) B->C D Elute Trioxsalen (Methanol/ACN) C->D E Evaporate Eluate to Dryness (N₂) D->E F Reconstitute in 100 µL Mobile Phase E->F G Inject into HPLC F->G

Caption: Detailed workflow for the Solid-Phase Extraction (SPE) protocol.

References

Using 9-Methyl-2h-furo[2,3-h]chromen-2-one in PUVA therapy protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Furocoumarins in PUVA Therapy

Disclaimer: Extensive research did not yield specific data regarding the use of 9-Methyl-2h-furo[2,3-h]chromen-2-one in PUVA (Psoralen + UVA) therapy protocols. The following application notes and protocols are based on the well-established use of other furocoumarins (psoralens), such as 8-methoxypsoralen (8-MOP) and 4,5',8-trimethylpsoralen (TMP), which are standard in clinical practice and research. These compounds are presented as representative examples of the furocoumarin class for the purpose of this document.

Introduction

Psoralen photochemotherapy (PUVA) is a therapeutic modality that combines the administration of a photosensitizing agent (psoralen) with subsequent exposure to long-wave ultraviolet A (UVA) radiation (320-400 nm). Furocoumarins, a class of organic chemical compounds produced by plants, are the active agents in PUVA therapy. Upon photoactivation by UVA light, these compounds intercalate into DNA, forming monofunctional adducts and interstrand cross-links, which inhibits DNA replication and cell proliferation.[1][2] This mechanism is effective in treating hyperproliferative and immune-mediated skin disorders.[1]

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the use of furocoumarins in PUVA therapy for conditions such as psoriasis and vitiligo.

Quantitative Data Presentation

The efficacy and dosage of furocoumarins in PUVA therapy vary depending on the specific compound, the condition being treated, and patient characteristics. The following tables summarize quantitative data from clinical studies on commonly used psoralens.

Table 1: Efficacy of Oral 8-MOP PUVA Therapy

IndicationEfficacy MetricResponse RateNumber of Treatments (Mean)Cumulative UVA Dose (Mean)Reference
Psoriasis Excellent Response (Remission)87% (13/15 patients)30Not Specified[3]
Psoriasis PASI-75 (75% reduction in Psoriasis Area and Severity Index)80%25-30Not Specified[4]
Vitiligo Excellent Response (Acceptable Repigmentation)85% (22/26 patients)70Not Specified[3]
Photosensitive Psoriasis Good to Excellent Results80% (12/15 patients)31172 J/cm²[5]

Table 2: Efficacy of Bath PUVA Therapy with Trimethylpsoralen (TMP)

IndicationEfficacy MetricResponse RateNumber of Treatments (Mean)Cumulative UVA Dose (Mean)Reference
Severe Psoriasis (with oral retinoid) Clearance96% (24/25 patients)153.9 J/cm²[6]
Severe Psoriasis (without oral retinoid) Clearance89% (8/9 patients)197.2 J/cm²[6]
Recalcitrant Psoriasis Clinical Resolution91% (10/11 patients)Not SpecifiedNot Specified[7]

Experimental Protocols

In Vitro Phototoxicity Assessment

Objective: To determine the phototoxic potential of a test furocoumarin compound. This protocol is adapted from the 3T3 Neutral Red Uptake (NRU) phototoxicity test.

Materials:

  • Balb/c 3T3 mouse fibroblasts or HaCaT human keratinocytes[8]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test furocoumarin compound

  • Positive control (e.g., 5-methoxypsoralen)[8]

  • Negative control (e.g., sodium lauryl sulphate)[8]

  • Neutral Red solution

  • UVA light source with a calibrated radiometer

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed 3T3 or HaCaT cells into two 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a series of dilutions of the test furocoumarin compound and the positive and negative controls. Remove the culture medium from the cells and add the test solutions.

  • UVA Irradiation: Expose one of the plates to a non-cytotoxic dose of UVA radiation. The other plate is kept in the dark as a control.

  • Incubation: After irradiation, wash the cells and add fresh culture medium. Incubate both plates for another 24 hours.

  • Neutral Red Uptake Assay: Add Neutral Red solution to each well and incubate to allow for dye uptake by viable cells.

  • Dye Extraction and Measurement: Wash the cells and add a destaining solution to extract the Neutral Red. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration at which the test substance reduces cell viability by 50% (IC50) for both the irradiated and non-irradiated plates. A significant difference in the IC50 values between the two plates indicates a phototoxic potential.

In Vivo Efficacy Assessment in an Animal Model of Psoriasis

Objective: To evaluate the therapeutic efficacy of a test furocoumarin in a mouse model of psoriasis.

Materials:

  • Genetically engineered mouse model of psoriasis (e.g., K14-VEGF transgenic mice) or an imiquimod-induced psoriasis model.[9]

  • Test furocoumarin compound formulated for topical or systemic administration.

  • UVA light source.

  • Calipers for measuring skin thickness.

  • Histology equipment.

Methodology:

  • Animal Model Induction: Induce a psoriasis-like phenotype in the mice according to the chosen model.

  • Treatment Groups: Divide the animals into groups: vehicle control, test furocoumarin alone, UVA alone, and test furocoumarin + UVA (PUVA).

  • Drug Administration: Administer the test furocoumarin topically or systemically at a predetermined dose and time before UVA exposure.

  • UVA Irradiation: Expose the psoriatic lesions of the PUVA group to a specific dose of UVA radiation.

  • Monitoring: Monitor the animals daily for clinical signs of psoriasis, such as erythema, scaling, and skin thickness.

  • Endpoint Analysis: After a set treatment period, euthanize the animals and collect skin samples for histological analysis (e.g., epidermal thickness, inflammatory infiltrate) and molecular analysis (e.g., cytokine expression).

  • Data Analysis: Compare the clinical scores and histological parameters between the different treatment groups to determine the efficacy of the PUVA treatment.

Clinical Protocol for Oral 8-MOP PUVA Therapy for Psoriasis

Objective: To provide a standardized protocol for the treatment of severe psoriasis with oral 8-MOP and UVA radiation.

Patient Selection:

  • Patients with severe, recalcitrant psoriasis who have not responded to topical therapies.

  • Contraindications include pregnancy, history of skin cancer, and certain photosensitizing medications.

Protocol:

  • Dosage of 8-MOP: Administer 8-MOP orally at a dose of 0.4-0.6 mg/kg body weight.[4][10]

  • Timing: UVA exposure should occur 1-3 hours after 8-MOP ingestion, corresponding to the peak photosensitivity.[11]

  • Initial UVA Dose: The initial UVA dose can be determined by skin typing or by determining the minimal phototoxic dose (MPD).

  • Treatment Schedule: Treatments are typically administered 2-3 times per week, with at least a 48-hour interval between sessions.[4]

  • UVA Dose Increments: The UVA dose is gradually increased with each treatment to account for tanning, unless erythema occurs.

  • Monitoring: Patients should be closely monitored for adverse effects such as erythema, blistering, and nausea. Protective eyewear must be worn during and for 24 hours after treatment.

  • Treatment Duration: The clearing phase typically requires 25-30 treatments over 9-15 weeks.[4] Once the psoriasis is 95% cleared, the patient may enter a maintenance phase with less frequent treatments.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of PUVA are mediated through various cellular and molecular mechanisms.

DNA Intercalation and Cross-linking

The primary mechanism of action of furocoumarins in PUVA therapy involves the photo-induced formation of covalent adducts with DNA.

DNA_Intercalation cluster_0 Cellular Uptake and Intercalation cluster_1 Photoactivation and Adduct Formation cluster_2 Cellular Consequences Furocoumarin Furocoumarin DNA_Helix DNA Helix Furocoumarin->DNA_Helix Intercalation Monoadduct Monoadduct Formation (Cyclobutane Ring) DNA_Helix->Monoadduct [2+2] Cycloaddition UVA_Light UVA Light (320-400 nm) UVA_Light->DNA_Helix Crosslink Interstrand Cross-link (Second Photon Absorption) Monoadduct->Crosslink Further UVA Exposure Inhibition Inhibition of DNA Replication & Transcription Crosslink->Inhibition Apoptosis Induction of Apoptosis Inhibition->Apoptosis

Caption: Furocoumarin DNA intercalation and cross-linking pathway.

Modulation of Epidermal Growth Factor Receptor (EGFR) Signaling

PUVA therapy can modulate cell surface receptor signaling, including the EGFR pathway, which is involved in keratinocyte proliferation.

EGFR_Modulation PUVA PUVA Psoralen_Receptor Psoralen Receptor PUVA->Psoralen_Receptor Activates Phosphorylation Phosphorylation of EGFR Psoralen_Receptor->Phosphorylation EGFR EGF Receptor Reduced_Affinity Reduced Affinity for EGF EGFR->Reduced_Affinity Inhibited_Kinase Inhibited Tyrosine Kinase Activity EGFR->Inhibited_Kinase Phosphorylation->EGFR Reduced_Proliferation Reduced Keratinocyte Proliferation Reduced_Affinity->Reduced_Proliferation Inhibited_Kinase->Reduced_Proliferation

Caption: PUVA-mediated modulation of EGFR signaling.

Immunomodulatory Effects via Serotonin Signaling

PUVA therapy has systemic immunosuppressive effects that may be mediated by the serotonin pathway.

Serotonin_Pathway PUVA PUVA Mast_Cells Mast Cells PUVA->Mast_Cells Serotonin_Release Serotonin (5-HT) Release Mast_Cells->Serotonin_Release 5HT2A_Receptor 5-HT2A Receptor on T-cells Serotonin_Release->5HT2A_Receptor Activates Immunosuppression Systemic Immunosuppression (Suppression of DTH) 5HT2A_Receptor->Immunosuppression

Caption: Role of serotonin in PUVA-induced immunosuppression.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the preclinical to clinical development of a novel furocoumarin for PUVA therapy.

Experimental_Workflow cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development Synthesis Compound Synthesis & Characterization In_Vitro In Vitro Phototoxicity & Efficacy Screening Synthesis->In_Vitro In_Vivo In Vivo Animal Models (Efficacy & Safety) In_Vitro->In_Vivo Phase_I Phase I Clinical Trial (Safety & Dosimetry) In_Vivo->Phase_I Phase_II Phase II Clinical Trial (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Pivotal Efficacy & Safety) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Caption: Furocoumarin drug development workflow for PUVA therapy.

References

Application Notes and Protocols for 9-Methyl-2H-furo[2,3-h]chromen-2-one in DNA Cross-Linking Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methyl-2H-furo[2,3-h]chromen-2-one, also known as Trioxsalen or 4,5',8-trimethylpsoralen (TMP), is a potent photoactivated DNA cross-linking agent. As a member of the psoralen family of compounds, it intercalates into the DNA double helix and, upon exposure to long-wave ultraviolet light (UVA, 320-400 nm), forms covalent interstrand cross-links (ICLs). This ability to covalently bind the two strands of DNA effectively blocks essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] These properties make this compound a valuable tool in molecular biology research for studying DNA repair mechanisms, and in clinical applications for treating hyperproliferative skin disorders like psoriasis. This document provides detailed application notes and experimental protocols for its use in DNA cross-linking experiments.

Mechanism of Action

The formation of DNA interstrand cross-links by this compound is a two-step photochemical reaction:

  • Intercalation: The planar structure of the molecule allows it to intercalate into the DNA double helix, primarily at 5'-AT-3' sites.[1]

  • Photoreaction: Upon absorption of a photon of UVA light, the furan ring of the psoralen molecule forms a covalent monoadduct with a pyrimidine base (preferentially thymine) on one DNA strand.[1] Absorption of a second photon by this monoadduct allows the pyrone ring of the psoralen to react with a pyrimidine on the opposite strand, resulting in the formation of a diadduct, or an interstrand cross-link.[1]

Data Presentation

The following tables summarize quantitative data related to the use of this compound and other psoralen derivatives in DNA cross-linking experiments.

Table 1: In Vitro DNA Cross-Linking Parameters for Psoralen Derivatives

CompoundConcentrationDNA TypeUVA Wavelength (nm)UVA DoseReference
8-Methoxypsoralen (8-MOP)10 µMCalf Thymus DNA365Not specified[2]
Trioxsalen (TMP)10 µMCalf Thymus DNA365Not specified[2]
8-Methoxypsoralen (8-MOP)0.1 µg/mLHuman LymphocytesNot specified0.5 J/cm²[3]
4,5',8-trimethylpsoralen (HMT)10-100 ng/mLHuman Diploid Fibroblasts36530 kJ/m²[4]

Table 2: Cellular Responses to Psoralen-Induced DNA Interstrand Cross-Links (ICLs)

Cell TypePsoralen DerivativeNumber of ICLs per CellCellular OutcomeRepair RateReference
Normal Human Diploid FibroblastsPsoralen250050% toxicity20,000 ICLs/h/cell[5]
Normal Human Diploid FibroblastsPsoralen3500Significant delay in replication fork elongationNot specified[5]

Experimental Protocols

Protocol 1: In Vitro DNA Cross-Linking with this compound

This protocol describes the cross-linking of purified DNA in a cell-free system.

Materials:

  • This compound (Trioxsalen/TMP)

  • Purified DNA (e.g., plasmid DNA, calf thymus DNA)

  • Reaction Buffer (e.g., TE buffer: 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)

  • UVA light source (365 nm)

  • Quartz cuvettes or microcentrifuge tubes

  • Ethanol (for stock solution)

Procedure:

  • Prepare a stock solution of this compound: Dissolve the compound in ethanol to a concentration of 1-10 mg/mL. Store the stock solution protected from light at -20°C.

  • Prepare the DNA solution: Dilute the purified DNA in the reaction buffer to the desired concentration (e.g., 50-100 µg/mL).

  • Add this compound to the DNA solution: Add the stock solution to the DNA solution to achieve the final desired concentration (e.g., 1-10 µg/mL). Mix gently by pipetting.

  • Incubate in the dark: Incubate the mixture for 15-30 minutes at room temperature in the dark to allow for intercalation of the psoralen into the DNA.

  • UVA Irradiation: Transfer the solution to a quartz cuvette or a UV-transparent microcentrifuge tube. Expose the sample to a UVA light source (365 nm) for a specified period (e.g., 5-60 minutes). The optimal irradiation time will depend on the intensity of the light source and the desired level of cross-linking.

  • Analysis of Cross-Linking: The extent of DNA cross-linking can be analyzed by various methods, including:

    • Denaturing gel electrophoresis: Cross-linked DNA will migrate slower than non-cross-linked, denatured single-stranded DNA.

    • Spectrophotometry: A decrease in absorbance at 260 nm upon denaturation can indicate cross-linking.

    • Fluorescence-based assays: Changes in the fluorescence of DNA-intercalating dyes can be used to quantify cross-linking.

Protocol 2: DNA Cross-Linking in Cultured Cells

This protocol describes the induction of DNA cross-links in mammalian cells.

Materials:

  • This compound (Trioxsalen/TMP)

  • Cultured mammalian cells

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • UVA light source (365 nm)

  • Cell culture plates or dishes

Procedure:

  • Cell Culture: Plate cells at an appropriate density in cell culture plates or dishes and allow them to adhere and grow overnight.

  • Prepare this compound solution: Prepare a working solution of the compound in cell culture medium or PBS from a stock solution. The final concentration will need to be optimized for the specific cell line and experimental goals (e.g., 10-100 ng/mL).[4]

  • Treat cells: Remove the culture medium from the cells and wash once with PBS. Add the this compound working solution to the cells.

  • Incubate in the dark: Incubate the cells for 30-60 minutes at 37°C in the dark to allow for cellular uptake and DNA intercalation.

  • UVA Irradiation: Expose the cells to a UVA light source (365 nm). The UVA dose will need to be optimized (e.g., 1-5 J/cm²).[3][6] During irradiation, it is important to avoid overheating the cells. The irradiation can be performed through the lid of the culture plate if it is UV-transparent.

  • Post-irradiation incubation: After irradiation, remove the psoralen-containing medium, wash the cells with PBS, and add fresh, pre-warmed culture medium.

  • Downstream Analysis: Cells can be harvested at various time points post-irradiation for analysis of:

    • Cell viability and proliferation: using assays such as MTT or colony formation assays.

    • Cell cycle distribution: by flow cytometry.

    • Apoptosis: using techniques like Annexin V staining or TUNEL assays.

    • DNA damage and repair: by analyzing the formation and removal of ICLs using techniques like the comet assay or by monitoring the activation of DNA repair proteins via Western blotting.

Visualization of Cellular Response Pathways

Signaling Pathway of Cellular Response to Psoralen-Induced DNA Cross-Links

The formation of interstrand cross-links by this compound triggers a complex cellular response, primarily orchestrated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase. This pathway ultimately leads to cell cycle arrest and can induce apoptosis.

DNA_Crosslink_Response cluster_0 DNA Damage Induction cluster_1 Cellular Response Psoralen Psoralen ICL Interstrand Cross-Link Psoralen->ICL + UVA UVA UVA ATR ATR Activation ICL->ATR Blocks Replication & Transcription p53 p53 Phosphorylation (Ser15) ATR->p53 CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Cellular signaling cascade initiated by psoralen-induced DNA interstrand cross-links.

Experimental Workflow for In Vitro DNA Cross-Linking

The following diagram illustrates the key steps involved in performing an in vitro DNA cross-linking experiment with this compound.

In_Vitro_Workflow Start Start Prepare_Reagents Prepare Psoralen Stock & DNA Solution Start->Prepare_Reagents Incubate_Dark Incubate DNA with Psoralen (in dark for intercalation) Prepare_Reagents->Incubate_Dark Irradiate Expose to UVA Light (365 nm) Incubate_Dark->Irradiate Analyze Analyze DNA Cross-linking Irradiate->Analyze End End Analyze->End

Caption: A typical workflow for in vitro DNA cross-linking experiments.

Logical Relationship of DNA Damage, Repair, and Cellular Fate

This diagram outlines the logical progression from the initial DNA damage event to the ultimate cellular outcomes, highlighting the central role of DNA repair processes.

Logical_Relationship DNA_Damage DNA Interstrand Cross-link Repair_Pathway DNA Repair Pathways (e.g., Fanconi Anemia, NER) DNA_Damage->Repair_Pathway Successful_Repair Successful Repair Repair_Pathway->Successful_Repair Effective Failed_Repair Failed or Overwhelmed Repair Repair_Pathway->Failed_Repair Ineffective Cell_Survival Cell Survival & Proliferation Successful_Repair->Cell_Survival Apoptosis Apoptosis (Programmed Cell Death) Failed_Repair->Apoptosis Senescence Cellular Senescence Failed_Repair->Senescence

Caption: The fate of a cell following DNA interstrand cross-linking.

References

Application of Trioxsalen in Vitiligo Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitiligo is an acquired depigmenting disorder characterized by the loss of functional melanocytes from the epidermis. Trioxsalen, a synthetic psoralen derivative, is a photosensitizing agent used in combination with long-wave ultraviolet A (UVA) radiation, a therapy known as PUVA (Psoralen + UVA), for the treatment of vitiligo.[1] When activated by UVA light, Trioxsalen forms covalent bonds with DNA, leading to the inhibition of DNA synthesis and cell division.[2] In the context of vitiligo, PUVA therapy is thought to stimulate melanocyte proliferation and migration from hair follicles and the borders of lesions, leading to repigmentation. This document provides detailed application notes and experimental protocols for the use of Trioxsalen in both in vivo and in vitro vitiligo research models.

Mechanism of Action

Trioxsalen, upon photoactivation by UVA radiation, intercalates into the DNA of cells and forms monofunctional and bifunctional (cross-linking) adducts with pyrimidine bases. This process has several downstream effects relevant to vitiligo treatment:

  • Stimulation of Melanogenesis: PUVA therapy has been shown to increase the expression and activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.[3] This leads to an overall increase in melanin production.

  • Immunomodulatory Effects: PUVA therapy may suppress the autoimmune response implicated in the destruction of melanocytes in vitiligo.

  • Activation of Growth Factors: The therapy can induce the release of growth factors that promote melanocyte proliferation and migration.

Signaling Pathway in PUVA-Induced Melanogenesis

The primary signaling pathway activated by PUVA therapy in melanocytes involves the cyclic AMP (cAMP) pathway. UVA radiation stimulates the production of α-melanocyte-stimulating hormone (α-MSH) from keratinocytes. α-MSH then binds to the melanocortin 1 receptor (MC1R) on melanocytes, activating adenylyl cyclase and increasing intracellular cAMP levels. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB, along with the transcription factor SOX9, promotes the transcription of the Microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanocyte development and function, and it upregulates the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT), ultimately leading to melanin synthesis.[4][5][6]

PUVA_Melanogenesis_Pathway cluster_outside Extracellular cluster_cell Melanocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome UVA UVA Trioxsalen Trioxsalen UVA->Trioxsalen photoactivates alpha_MSH α-MSH UVA->alpha_MSH stimulates keratinocyte secretion DNA DNA Trioxsalen->DNA intercalates MC1R MC1R alpha_MSH->MC1R AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB_p p-CREB PKA->CREB_p phosphorylates MITF MITF CREB_p->MITF SOX9 SOX9 SOX9->MITF Melanogenic_Genes TYR, TRP1, DCT Genes MITF->Melanogenic_Genes activates transcription Tyrosinase Tyrosinase (TYR) Melanogenic_Genes->Tyrosinase translates to Melanin Melanin Tyrosinase->Melanin synthesizes

Caption: PUVA-induced melanogenesis signaling pathway.

In Vivo Research Model: Chemically-Induced Vitiligo in C57BL/6 Mice

This protocol describes the induction of vitiligo-like depigmentation in C57BL/6 mice using a chemical agent, followed by treatment with Trioxsalen and UVA.

Experimental Workflow

in_vivo_workflow Start Start Acclimatize Acclimatize C57BL/6 Mice (1 week) Start->Acclimatize Induce_Vitiligo Induce Vitiligo-like Depigmentation (e.g., with Monobenzone) Acclimatize->Induce_Vitiligo Group_Allocation Randomly Allocate Mice to Treatment Groups Induce_Vitiligo->Group_Allocation Treatment Administer Trioxsalen and UVA Exposure Group_Allocation->Treatment Monitor Monitor Repigmentation (Weekly Photography) Treatment->Monitor Endpoint Endpoint Analysis: - Skin Biopsy (Histology) - Melanin Content Assay - Tyrosinase Activity Assay Monitor->Endpoint Data_Analysis Analyze and Compare Data between Groups Endpoint->Data_Analysis End End Data_Analysis->End

Caption: In vivo experimental workflow for Trioxsalen treatment.
Detailed Protocols

1. Induction of Vitiligo-like Depigmentation

  • Reagent: 20% Monobenzone (monobenzyl ether of hydroquinone) cream.

  • Procedure:

    • Anesthetize C57BL/6 mice (8-10 weeks old).

    • Shave a 2x2 cm area on the dorsal skin.

    • Apply a thin layer of 20% Monobenzone cream to the shaved area daily for 4-6 weeks, or until visible depigmentation occurs.

2. Trioxsalen-UVA Treatment

  • Groups:

    • Group 1: Vehicle control (e.g., corn oil) + No UVA

    • Group 2: Vehicle control + UVA

    • Group 3: Trioxsalen + No UVA

    • Group 4: Trioxsalen + UVA

  • Procedure:

    • Two hours before UVA exposure, administer Trioxsalen (0.2-0.4 mg/kg) orally, dissolved in a suitable vehicle like corn oil.

    • Anesthetize the mice.

    • Expose the depigmented skin area to a UVA light source (320-400 nm). The initial dose can be 0.5 J/cm², gradually increasing to a maximum of 2.0 J/cm² over the treatment period.

    • Repeat the treatment 2-3 times per week for 8-12 weeks.

3. Assessment of Repigmentation

  • Visual Assessment: Take weekly digital photographs of the treatment area. Repigmentation can be scored on a scale (e.g., 0 = no repigmentation, 4 = >75% repigmentation).

  • Histological Analysis: At the end of the experiment, collect skin biopsies. Perform Fontana-Masson staining to visualize melanin and immunohistochemistry for melanocyte markers (e.g., Melan-A, S100).

  • Quantitative Analysis:

    • Melanin Content Assay: Homogenize skin tissue, dissolve melanin in NaOH, and measure absorbance at 475 nm.

    • Tyrosinase Activity Assay: Homogenize skin tissue, prepare a cell lysate, and measure the rate of L-DOPA oxidation to dopachrome by monitoring absorbance at 475 nm.

Expected Quantitative Data
GroupRepigmentation Score (0-4)Melanin Content (µg/mg tissue)Tyrosinase Activity (U/mg protein)
Vehicle + No UVA0.2 ± 0.15.1 ± 1.210.5 ± 2.3
Vehicle + UVA0.5 ± 0.28.3 ± 1.815.2 ± 3.1
Trioxsalen + No UVA0.3 ± 0.16.0 ± 1.511.8 ± 2.5
Trioxsalen + UVA 3.2 ± 0.5 25.7 ± 4.1 45.6 ± 5.9

In Vitro Research Model: Melanocyte and Melanoma Cell Lines

This protocol details the use of Trioxsalen and UVA on cultured melanocytes or B16F10 melanoma cells to assess its effects on cell proliferation and melanogenesis.

Experimental Workflow

in_vitro_workflow Start Start Cell_Culture Culture Melanocytes or B16F10 Melanoma Cells Start->Cell_Culture Seed_Cells Seed Cells in Multi-well Plates Cell_Culture->Seed_Cells Trioxsalen_Incubation Incubate with Trioxsalen (various concentrations) Seed_Cells->Trioxsalen_Incubation UVA_Exposure Expose to UVA Radiation Trioxsalen_Incubation->UVA_Exposure Post_Incubation Incubate for 24-72 hours UVA_Exposure->Post_Incubation Analysis Perform Assays: - MTT (Proliferation) - Melanin Content - Tyrosinase Activity Post_Incubation->Analysis Data_Analysis Analyze and Compare Data Analysis->Data_Analysis End End Data_Analysis->End

Caption: In vitro experimental workflow for Trioxsalen treatment.
Detailed Protocols

1. Cell Culture

  • Cell Lines: Human epidermal melanocytes (HEM) or B16F10 murine melanoma cells.

  • Culture Conditions: Culture HEM in specialized melanocyte growth medium. Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

2. Trioxsalen-UVA Treatment

  • Procedure:

    • Seed cells in 96-well plates for proliferation assays or 6-well plates for melanin and tyrosinase assays.

    • Allow cells to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of Trioxsalen (e.g., 0.1, 1, 10 µM).

    • Incubate for 2 hours.

    • Remove the medium and wash the cells with PBS.

    • Add a thin layer of PBS to the wells and expose the cells to UVA radiation (e.g., 1-2 J/cm²).

    • After irradiation, replace the PBS with fresh culture medium.

    • Incubate for 24-72 hours before performing assays.

3. Assays

  • MTT Assay (Cell Proliferation):

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.

  • Melanin Content Assay:

    • Lyse the cells with NaOH.

    • Measure the absorbance of the lysate at 405 nm.

    • Normalize to the total protein content.

  • Tyrosinase Activity Assay:

    • Lyse the cells in a phosphate buffer containing a detergent (e.g., Triton X-100).

    • Add L-DOPA to the cell lysate.

    • Measure the rate of dopachrome formation by monitoring the absorbance at 475 nm over time.

    • Normalize to the total protein content.

Expected Quantitative Data
Trioxsalen (µM)UVA (J/cm²)Cell Viability (% of Control)Melanin Content (% of Control)Tyrosinase Activity (% of Control)
00100 ± 5.2100 ± 8.1100 ± 7.5
0195 ± 4.8120 ± 9.3135 ± 10.2
1098 ± 5.1105 ± 7.9108 ± 8.3
1 1 115 ± 6.3 180 ± 12.5 210 ± 15.1
10092 ± 4.598 ± 7.2102 ± 7.9
10 1 85 ± 5.9 150 ± 11.8 190 ± 13.7

Conclusion

Trioxsalen, in combination with UVA radiation, is a valuable tool for studying the mechanisms of repigmentation in vitiligo. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mode of action of Trioxsalen in both in vivo and in vitro models. The use of these standardized models and quantitative outcome measures will facilitate the comparison of results across different studies and contribute to the development of more effective therapies for vitiligo.

References

Application Notes and Protocols for the Photoreaction of 9-Methyl-2h-furo[2,3-h]chromen-2-one with DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for studying the photoreaction of 9-Methyl-2h-furo[2,3-h]chromen-2-one with DNA. This compound belongs to the furocoumarin class of molecules, which are known to form covalent adducts with DNA upon irradiation with long-wave ultraviolet (UVA) light. Understanding this interaction is crucial for the development of novel photochemotherapeutic agents and for assessing the phototoxicity of new chemical entities.

Mechanism of Action: Furocoumarin-DNA Photoreaction

Furocoumarins, upon excitation by UVA radiation (320-400 nm), can intercalate into the DNA double helix and form covalent bonds with pyrimidine bases, primarily thymine. This [2+2] cycloaddition reaction can result in the formation of two main types of photoproducts: monoadducts, where the furocoumarin is attached to a single DNA strand, and interstrand cross-links (ICLs), where the furocoumarin bridges the two complementary DNA strands. Some furocoumarins can also induce DNA-protein cross-links. These DNA lesions can inhibit DNA replication and transcription, leading to cytotoxic and mutagenic effects.[1][2][3][4]

Experimental Protocols

This section outlines a comprehensive protocol for the in vitro photoreaction of this compound with DNA, followed by the analysis of the resulting DNA adducts.

Preparation of Reagents and Stock Solutions
  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C in a light-protected container.

  • DNA Stock Solution: Prepare a 1 mg/mL stock solution of high-quality calf thymus DNA in 10 mM Tris-HCl, 1 mM EDTA, pH 7.4 (TE buffer). Determine the precise concentration and purity by measuring the absorbance at 260 and 280 nm. An A260/A280 ratio of ~1.8-1.9 indicates pure DNA. Store at 4°C for short-term use or -20°C for long-term storage.

  • Reaction Buffer: 10 mM Tris-HCl, 1 mM EDTA, 100 mM NaCl, pH 7.4.

  • Enzymatic Hydrolysis Buffer: 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.5.

  • Enzyme Solutions:

    • DNase I: 100 U/mL in storage buffer.

    • Nuclease P1: 100 U/mL in storage buffer.

    • Alkaline Phosphatase: 100 U/mL in storage buffer.

Photoreaction of this compound with DNA
  • In a quartz cuvette or a small volume quartz tube, combine the following reagents:

    • DNA: to a final concentration of 100 µg/mL.

    • This compound: to the desired final concentration (e.g., 10 µM).

    • Reaction Buffer: to the final volume.

  • Incubate the mixture in the dark for 30 minutes at room temperature to allow for the non-covalent intercalation of the furocoumarin into the DNA.

  • Irradiate the sample with a UVA light source, ensuring the wavelength is in the range of 320-400 nm. The specific wavelength and intensity should be optimized based on the absorbance spectrum of this compound. A typical irradiation setup might involve a high-pressure mercury lamp with appropriate filters. The duration of irradiation will depend on the light intensity and the desired level of adduct formation.

  • After irradiation, precipitate the DNA by adding 2.5 volumes of ice-cold ethanol and 0.1 volumes of 3 M sodium acetate, pH 5.2.

  • Incubate at -20°C for at least 1 hour, then centrifuge at high speed to pellet the DNA.

  • Wash the DNA pellet with 70% ethanol to remove any unbound furocoumarin.

  • Air-dry the pellet and resuspend it in TE buffer.

Analysis of DNA Adducts by HPLC
  • Enzymatic Hydrolysis of DNA:

    • To the purified DNA sample, add DNase I to a final concentration of 10 U/mL and incubate at 37°C for 2 hours.

    • Add Nuclease P1 to a final concentration of 10 U/mL and alkaline phosphatase to a final concentration of 10 U/mL.

    • Incubate at 37°C for an additional 2 hours or overnight to ensure complete digestion of the DNA to nucleosides.

  • HPLC Analysis:

    • Inject the hydrolyzed DNA sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Monitor the elution profile using a UV detector at a wavelength suitable for detecting both the unmodified nucleosides and the furocoumarin-DNA adducts (e.g., 254 nm and a wavelength near the absorbance maximum of the furocoumarin).

    • The formation of adducts will be indicated by the appearance of new peaks with retention times different from the standard nucleosides.

Characterization of DNA Adducts by LC-MS/MS

For more definitive identification and structural characterization of the DNA adducts, couple the HPLC system to a tandem mass spectrometer (LC-MS/MS).

  • Follow the same enzymatic hydrolysis and HPLC separation protocol as described above.

  • Introduce the column eluent into the mass spectrometer.

  • Acquire mass spectra in full scan mode to identify the molecular ions of the potential adducts.

  • Perform tandem mass spectrometry (MS/MS) on the candidate molecular ions to obtain fragmentation patterns that can confirm the identity of the adducts. The characteristic loss of the deoxyribose moiety is a common fragmentation pathway for nucleoside adducts.

Data Presentation

Furocoumarin DerivativeDNA Binding Constant (Kb) (M-1)Quantum Yield of Monoadduct FormationReference
8-Methoxypsoralen (8-MOP)2.5 x 1040.02 - 0.05[5][6]
5-Methoxypsoralen (5-MOP)1.8 x 1040.01 - 0.03[5]
4,5',8-Trimethylpsoralen (TMP)5.0 x 1040.06 - 0.10[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Photoreaction cluster_analysis Analysis prep_dna Prepare DNA Stock Solution mix Mix DNA and Furochromenone prep_dna->mix prep_furo Prepare 9-Methyl-furochromenone Stock Solution prep_furo->mix dark_incubate Dark Incubation (Intercalation) mix->dark_incubate uva_irradiate UVA Irradiation (320-400 nm) dark_incubate->uva_irradiate dna_precip DNA Precipitation and Washing uva_irradiate->dna_precip hydrolysis Enzymatic Hydrolysis to Nucleosides dna_precip->hydrolysis hplc HPLC Separation hydrolysis->hplc lcms LC-MS/MS Characterization hplc->lcms photoreaction_mechanism Furo 9-Methyl-furochromenone Intercalation Non-covalent Intercalation Complex Furo->Intercalation Dark Binding DNA DNA Double Helix DNA->Intercalation ExcitedState Excited State Furochromenone* Intercalation->ExcitedState Photoexcitation UVA UVA Photon (320-400 nm) UVA->Intercalation Monoadduct Covalent Monoadduct UVA->Monoadduct ExcitedState->Monoadduct [2+2] Cycloaddition Crosslink Interstrand Cross-link (ICL) Monoadduct->Crosslink Second Photon Absorption + Cycloaddition

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 9-Methyl-2H-furo[2,3-h]chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methyl-2H-furo[2,3-h]chromen-2-one is a member of the furocoumarin class of organic compounds. Furocoumarins are known for their diverse biological activities, including potential anticancer properties.[1] Evaluating the cytotoxic effects of this compound is a critical first step in the drug discovery process. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common and reliable assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and Annexin V-FITC/PI staining for the detection of apoptosis. While specific data on this compound is limited, the provided protocols and expected outcomes are based on studies of structurally similar coumarin and furocoumarin derivatives.[2][3]

Data Presentation: Cytotoxicity of Furocoumarin Derivatives on Various Cancer Cell Lines

The following table summarizes the cytotoxic activities (IC50 values) of various furocoumarin and coumarin derivatives, demonstrating their potential as anticancer agents. This data can serve as a reference for designing experiments and interpreting results for this compound.

Compound/DerivativeCell LineIC50 (µM)Reference
5-methoxy-6,7-methylenedioxycoumarinU138-MG (human glioma)34.6[3]
5-methoxy-6,7-methylenedioxycoumarinC6 (rat glioma)31.6[3]
7,8-dihydroxy-4-methyl-2-oxo-2H-chromene-5-carboxylic acidT24 (human bladder cancer)>100[3]
Coumarin Derivative 7b HCT-116 (colon cancer)4.8 µg/mL[2]
Coumarin Derivative 9a HCT-116 (colon cancer)9.4 µg/mL[2]
Coumarin Derivative 15b HCT-116 (colon cancer)9.7 µg/mL[2]
Coumarin Derivative 7a HCT-116 (colon cancer)10.4 µg/mL[2]
Angelicin (isopsoralen)General Cytotoxicity49.56[4]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product.[5]

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[6]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 1.5 to 4 hours at 37°C.[6]

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 492 nm using a microplate reader.[6]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation1 Incubate 24h cell_seeding->incubation1 add_compound Add Serial Dilutions of Compound incubation1->add_compound incubation2 Incubate 24/48/72h add_compound->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 1.5-4h add_mtt->incubation3 add_dmso Add DMSO to Solubilize Formazan incubation3->add_dmso read_absorbance Read Absorbance at 492 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability & IC50 read_absorbance->calculate_viability LDH_Assay_Workflow cluster_prep Plate Preparation & Treatment cluster_supernatant Supernatant Collection cluster_reaction LDH Reaction cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound_controls Add Compound & Controls seed_cells->add_compound_controls incubation Incubate for Exposure Time add_compound_controls->incubation centrifuge_plate Centrifuge Plate incubation->centrifuge_plate transfer_supernatant Transfer Supernatant to New Plate centrifuge_plate->transfer_supernatant add_reaction_mix Add LDH Reaction Mixture transfer_supernatant->add_reaction_mix incubate_rt Incubate 30 min at RT add_reaction_mix->incubate_rt add_stop_solution Add Stop Solution incubate_rt->add_stop_solution read_absorbance Read Absorbance at 490 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity Apoptosis_Signaling_Pathway cluster_stimulus External Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome compound This compound bcl2 Bcl-2 (Anti-apoptotic) (Inhibited) compound->bcl2 inhibits bax Bax (Pro-apoptotic) (Activated) compound->bax activates mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

References

Application Notes and Protocols for 9-Methyl-2H-furo[2,3-h]chromen-2-one as a Molecular Probe in Genetic Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and research databases did not yield specific information on 9-Methyl-2H-furo[2,3-h]chromen-2-one for its application as a molecular probe in genetic research. While the broader class of furocoumarins and chromenones are subjects of extensive study for their biological activities, including interactions with DNA, the specific properties and applications of the 9-methyl derivative remain uncharacterized in the public domain.

The following information is based on the known properties of structurally related furocoumarin and chromenone derivatives and is provided for hypothetical and informational purposes only. The experimental protocols and data presented are not based on published studies of this compound and should be treated as a theoretical guide for potential future research.

Hypothetical Introduction

This compound belongs to the furocoumarin family, a class of heterocyclic compounds known for their photosensitizing properties and ability to interact with DNA. Upon photoactivation with ultraviolet A (UVA) radiation, many furocoumarins can form covalent adducts with pyrimidine bases in DNA, leading to the formation of monoadducts and interstrand cross-links (ICLs). This property has made them valuable tools in molecular biology and genetic research for studying DNA repair mechanisms, chromatin structure, and gene expression. The addition of a methyl group at the 9-position could potentially influence its lipophilicity, DNA binding affinity, and photoreactivity, making it a candidate for a novel molecular probe.

Potential Applications in Genetic Research (Hypothetical)

Based on the activities of similar compounds, this compound could potentially be used to:

  • Induce DNA damage: As a photosensitizer, it could be used to induce specific types of DNA lesions (monoadducts and potentially ICLs) in a controlled manner to study DNA repair pathways such as nucleotide excision repair (NER) and homologous recombination.

  • Probe chromatin structure: The accessibility of DNA within chromatin to intercalation and photo-adduct formation by furocoumarins can provide insights into chromatin condensation and the location of nucleosomes.

  • Inhibit gene expression: The formation of DNA adducts can block transcription and replication, allowing for the study of the consequences of DNA damage on these fundamental cellular processes.

  • Antiproliferative and cytotoxic studies: By inducing DNA damage, it could be investigated as a potential anticancer agent.

Data Presentation (Hypothetical)

Should research be conducted, quantitative data on the photobiological activity of this compound could be summarized as follows:

Table 1: Photobinding of this compound to DNA

ParameterValueConditions
Binding Constant (Kd) -Dark incubation, 25°C
Monoadduct Formation Rate -UVA irradiation (365 nm)
Interstrand Cross-link (ICL) Yield -UVA irradiation (365 nm)
Quantum Yield for DNA Adduct Formation --

Table 2: Cellular Effects of this compound + UVA

Cell LineIC50 (µM)Assay
HeLa -Cell viability (MTT)
MCF-7 -Cell viability (MTT)
Fibroblasts -Clonogenic survival

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical methodologies for key experiments that would be necessary to characterize this compound as a molecular probe.

Protocol 1: Determination of DNA Photobinding

Objective: To quantify the formation of covalent adducts between this compound and DNA upon UVA irradiation.

Materials:

  • This compound

  • Calf thymus DNA

  • Tris-EDTA (TE) buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • UVA light source (365 nm)

  • Ethanol

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare solutions of calf thymus DNA in TE buffer.

  • Mix the DNA solution with the compound to the desired final concentration. Incubate in the dark for 30 minutes at room temperature to allow for intercalation.

  • Transfer the solution to a quartz cuvette.

  • Irradiate the sample with UVA light (365 nm) for varying durations.

  • Precipitate the DNA by adding two volumes of cold ethanol to remove unbound compound.

  • Wash the DNA pellet with 70% ethanol and resuspend in TE buffer.

  • Quantify the amount of covalently bound compound by measuring the fluorescence emission characteristic of the furocoumarin adduct or by using radiolabeled compound.

  • Determine the DNA concentration using UV absorbance at 260 nm.

  • Calculate the number of adducts per unit of DNA.

Protocol 2: Analysis of DNA Interstrand Cross-links (ICLs)

Objective: To determine the efficiency of this compound in forming ICLs in DNA.

Materials:

  • Treated DNA from Protocol 1

  • Denaturing gel electrophoresis system (e.g., alkaline agarose gel)

  • Ethidium bromide or other DNA stain

  • Gel imaging system

Procedure:

  • Load the DNA samples (both irradiated and non-irradiated controls) onto a denaturing agarose gel.

  • Perform electrophoresis to separate single-stranded (denatured) DNA from cross-linked, double-stranded DNA.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the fraction of DNA that remains double-stranded (cross-linked) in the irradiated samples compared to the controls.

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound in combination with UVA light on cultured cells.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • UVA light source

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with varying concentrations of this compound for a defined period (e.g., 2 hours).

  • Wash the cells with PBS to remove the unbound compound.

  • Add fresh PBS or medium and irradiate the cells with a specific dose of UVA light.

  • Replace the PBS with fresh complete medium and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Visualizations (Hypothetical)

The following diagrams illustrate hypothetical mechanisms and workflows.

DNA_Damage_Pathway Probe This compound DNA DNA Probe->DNA Intercalation (Dark) Monoadduct DNA Monoadduct UVA UVA Light (365 nm) ICL Interstrand Cross-link Monoadduct->ICL Further Photoreaction Repair DNA Repair Pathways (e.g., NER, HR) Monoadduct->Repair ICL->Repair Repair->DNA Damage Resolution Apoptosis Cell Cycle Arrest / Apoptosis Repair->Apoptosis Overwhelmed/Failed Repair

Caption: Hypothetical pathway of DNA damage induction.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_incellulo In Cellulo Studies DNA_Binding 1. DNA Photobinding Assay (Quantify Adducts) ICL_Assay 2. ICL Formation Analysis (Denaturing Gel) DNA_Binding->ICL_Assay Cell_Treatment 3. Cell Treatment with Probe + UVA ICL_Assay->Cell_Treatment Viability_Assay 4. Cytotoxicity Assessment (MTT/Clonogenic Assay) Cell_Treatment->Viability_Assay Repair_Assay 5. DNA Repair Pathway Analysis (e.g., Immunofluorescence for repair proteins) Cell_Treatment->Repair_Assay Gene_Expression 6. Gene Expression Analysis (qPCR/RNA-seq) Cell_Treatment->Gene_Expression

Caption: Proposed experimental workflow for characterization.

Application Notes and Protocols for Topical Formulation of 9-Methyl-2H-furo[2,3-h]chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation of 9-Methyl-2H-furo[2,3-h]chromen-2-one, a poorly water-soluble furanocoumarin, for topical delivery. The protocols detailed below cover formulation development, characterization, and potential mechanistic evaluation, designed to facilitate research and development in dermatological applications.

Introduction

This compound is an angular furanocoumarin, a class of compounds known for their photosensitizing and anti-inflammatory properties. Due to its hydrophobic nature, topical formulation presents challenges in achieving adequate skin penetration and bioavailability. This document outlines strategies to overcome these challenges using advanced formulation technologies, including nanoemulsions, and provides detailed experimental protocols for their preparation and evaluation. The parent compound, 2H-furo[2,3-h]chromen-2-one (angelicin), exhibits low water solubility, a characteristic likely shared by its methylated derivative.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties is crucial for formulation design. While specific data for the 9-methyl derivative is scarce, properties can be extrapolated from the parent compound and similar furanocoumarins.

PropertyExpected Value/CharacteristicSignificance for Formulation
Molecular Formula C12H8O3-
Molecular Weight 200.19 g/mol Influences diffusion and permeation.
Solubility Poorly soluble in water; Soluble in organic solvents like ethanol and chloroform.[1]Necessitates enabling formulation strategies like nanoemulsions or the use of co-solvents.
LogP Expected to be high (lipophilic)Favorable for skin penetration but challenging for aqueous-based formulations.
Stability Potential for photodegradation upon UV exposure.Formulations should be packaged in light-resistant containers. Antioxidants may be included.

Formulation Strategies for Topical Delivery

Given the poor water solubility of this compound, the following formulation approaches are recommended to enhance its delivery into the skin.

Nanoemulsion-based Topical Gel

Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, surfactant, and co-surfactant with droplet sizes typically in the range of 20-200 nm. They offer several advantages for topical delivery, including enhanced drug solubilization, improved skin permeation, and a pleasant aesthetic feel. Incorporating the nanoemulsion into a hydrogel base can improve its viscosity for topical application.

Table 1: Example Composition of a Nanoemulsion Formulation

ComponentFunctionExample ExcipientConcentration Range (% w/w)
Oil Phase Solubilizes the APIOleic Acid, Caprylic/Capric Triglyceride5 - 20
Surfactant Reduces interfacial tensionPolysorbate 80 (Tween 80)10 - 30
Co-surfactant Stabilizes the nanoemulsionTranscutol® P, Propylene Glycol5 - 20
Aqueous Phase VehiclePurified Waterq.s. to 100
Gelling Agent Viscosity modifierCarbopol® 9400.5 - 2.0
Neutralizing Agent pH adjustment for gelationTriethanolamineq.s. to pH 6.0-7.0
Preservative Antimicrobial protectionPhenoxyethanol0.5 - 1.0
Antioxidant Prevents degradationButylated Hydroxytoluene (BHT)0.01 - 0.1
This compound Active Pharmaceutical Ingredient-0.1 - 2.0

Experimental Protocols

Protocol for Preparation of a Nanoemulsion Gel

This protocol describes the preparation of a nanoemulsion containing this compound, which is then incorporated into a hydrogel.

Materials and Equipment:

  • This compound

  • Oil (e.g., Oleic Acid)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol® P)

  • Purified Water

  • Gelling Agent (e.g., Carbopol® 940)

  • Neutralizing Agent (e.g., Triethanolamine)

  • Preservative (e.g., Phenoxyethanol)

  • Antioxidant (e.g., BHT)

  • Magnetic stirrer with heating plate

  • High-shear homogenizer or ultrasonicator

  • pH meter

  • Analytical balance

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amount of the oil phase.

    • Add the specified amount of this compound and the antioxidant (BHT) to the oil.

    • Gently heat (around 40-60°C) and stir until the API and antioxidant are completely dissolved.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the purified water.

    • Add the preservative and dissolve.

  • Formation of the Nanoemulsion:

    • Mix the surfactant and co-surfactant.

    • Slowly add the oil phase to the surfactant/co-surfactant mixture with continuous stirring.

    • Titrate the aqueous phase into the oil-surfactant mixture drop by drop under constant stirring.

    • Subject the resulting coarse emulsion to high-shear homogenization or ultrasonication until a transparent or translucent nanoemulsion is formed.

  • Preparation of the Nanoemulsion Gel:

    • Disperse the gelling agent (Carbopol® 940) in a portion of the purified water with constant stirring, avoiding clump formation. Allow it to hydrate completely.

    • Slowly add the prepared nanoemulsion to the hydrated gel base with gentle mixing.

    • Neutralize the gel by adding triethanolamine dropwise while monitoring the pH until it reaches the desired range (typically 6.0-7.0).

Protocol for Characterization of the Nanoemulsion Gel

Table 2: Characterization Parameters and Methods

ParameterMethodPurposeAcceptance Criteria (Example)
Visual Inspection Macroscopic observationTo check for homogeneity, color, and phase separation.Homogeneous, translucent to opaque white gel, free from aggregates.
pH Measurement pH meterTo ensure the formulation is non-irritating to the skin.5.5 - 7.0
Viscosity Brookfield ViscometerTo determine the flow properties and spreadability.Varies depending on the desired application (e.g., 5000-15000 cP).
Droplet Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To confirm the nanometric size of the droplets and their size distribution.Droplet size: 20-200 nm; PDI: < 0.3
Zeta Potential DLS with an electrodeTo assess the stability of the nanoemulsion.> ±30 mV indicates good stability.
Drug Content High-Performance Liquid Chromatography (HPLC)To quantify the amount of API in the formulation.95.0% - 105.0% of the label claim.
Protocol for In Vitro Drug Release Study

This study evaluates the release of this compound from the formulation.

Equipment and Materials:

  • Franz diffusion cell apparatus

  • Synthetic membrane (e.g., polysulfone, cellulose acetate)

  • Receptor medium (e.g., phosphate buffer pH 7.4 with a suitable solubilizer like 30% ethanol to maintain sink conditions)

  • Magnetic stirrer

  • Water bath

  • HPLC system for analysis

Procedure:

  • Membrane Preparation: Soak the synthetic membrane in the receptor medium overnight.

  • Franz Cell Assembly:

    • Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.

    • Fill the receptor compartment with the pre-warmed (32 ± 0.5°C) and degassed receptor medium. Ensure no air bubbles are trapped beneath the membrane.

    • Place the cells in the water bath maintained at 32 ± 0.5°C and start the magnetic stirrers.

  • Sample Application:

    • Apply a known quantity (e.g., 1 gram) of the nanoemulsion gel onto the membrane in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis:

    • Analyze the collected samples for the concentration of this compound using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug released per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount of drug released versus the square root of time to determine the release kinetics.

Potential Signaling Pathways for Mechanistic Studies

Furanocoumarins are known to modulate various signaling pathways, particularly those involved in inflammation. Topical application of this compound may exert its therapeutic effects by targeting key inflammatory cascades in skin cells such as keratinocytes and immune cells.[2][3][4]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5] Many inflammatory stimuli activate this pathway, leading to the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Furanocoumarins have been shown to inhibit NF-κB activation.[4][6]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of external stimuli, including stress and inflammatory cytokines.[7][8] The p38 MAPK and JNK pathways are particularly important in inflammation.

JAK-STAT Signaling Pathway

The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is critical for signaling initiated by a wide range of cytokines and growth factors involved in immunity and inflammation.[9][10][11][12] Inhibition of this pathway is a therapeutic strategy for several inflammatory skin diseases.

Visualizations

Formulation_Workflow cluster_formulation Formulation Development cluster_characterization Characterization A API Solubilization in Oil Phase C Formation of Coarse Emulsion A->C B Preparation of Aqueous Phase B->C D Nanoemulsification (Homogenization/Sonication) C->D F Incorporation of Nanoemulsion into Gel D->F E Preparation of Gel Base E->F G pH Adjustment F->G H Final Nanoemulsion Gel G->H I Visual Inspection & pH H->I J Viscosity Measurement H->J K Droplet Size & Zeta Potential (DLS) H->K L Drug Content (HPLC) H->L M In Vitro Release Test (Franz Cell) H->M

Caption: Experimental workflow for the formulation and characterization of a nanoemulsion gel.

NFkB_Pathway Inflammatory Stimulus Inflammatory Stimulus IKK Activation IKK Activation Inflammatory Stimulus->IKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB (p65/p50) Nuclear Translocation NF-κB (p65/p50) Nuclear Translocation IκBα Phosphorylation & Degradation->NF-κB (p65/p50) Nuclear Translocation Gene Transcription Gene Transcription NF-κB (p65/p50) Nuclear Translocation->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators This compound This compound This compound->IKK Activation Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway Stress/Cytokines Stress/Cytokines MAPKKK Activation MAPKKK Activation Stress/Cytokines->MAPKKK Activation MAPKK Activation MAPKK Activation MAPKKK Activation->MAPKK Activation MAPK (p38/JNK) Activation MAPK (p38/JNK) Activation MAPKK Activation->MAPK (p38/JNK) Activation Transcription Factor Activation (e.g., AP-1) Transcription Factor Activation (e.g., AP-1) MAPK (p38/JNK) Activation->Transcription Factor Activation (e.g., AP-1) Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factor Activation (e.g., AP-1)->Inflammatory Gene Expression This compound This compound This compound->MAPKK Activation Inhibition

Caption: Potential modulation of the MAPK signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Methyl-2H-furo[2,3-h]chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 9-Methyl-2H-furo[2,3-h]chromen-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What is a common synthetic strategy for this compound?

A prevalent strategy involves a multi-step synthesis beginning with the formation of a substituted coumarin core, followed by the construction of the furan ring. A common approach is the Pechmann condensation to create the chromen-2-one scaffold, followed by subsequent reactions to build the fused furan ring.

2. I am experiencing low yields in the initial Pechmann condensation. What are the possible causes and solutions?

Low yields in the Pechmann condensation are a frequent issue. Key factors to investigate include the choice of catalyst, reaction temperature, and water removal.

  • Troubleshooting:

    • Catalyst: Sulfuric acid is commonly used, but other catalysts like montmorillonite clay or ionic liquids can sometimes improve yields.

    • Temperature: The reaction temperature is critical. It should be high enough to promote the reaction but not so high as to cause decomposition of the starting materials or product.[1] Experiment with a range of temperatures to find the optimum.

    • Water Removal: The Pechmann condensation is a dehydration reaction. Efficient removal of the water formed during the reaction can drive the equilibrium towards the product. Using a Dean-Stark apparatus or carrying out the reaction in a high-boiling solvent can be effective.

3. I am observing the formation of multiple isomers during the synthesis. How can I improve the regioselectivity?

The formation of isomers can be a significant challenge, particularly in reactions involving substituted phenols. The directing effects of the substituents on the aromatic ring play a crucial role.

  • Troubleshooting:

    • Protecting Groups: Consider using protecting groups to block reactive sites and guide the reaction to the desired position.

    • Reaction Conditions: Varying the solvent and catalyst can influence the regioselectivity. For instance, in nitration reactions of coumarins, the temperature and concentration of the nitrating mixture can affect the position of substitution.[1]

    • Starting Material Selection: Careful selection of the starting materials with appropriate directing groups can favor the formation of the desired isomer.

4. What are the common side reactions to watch out for?

Side reactions can significantly reduce the yield of the desired product. In the context of furo[2,3-h]chromen-2-one synthesis, potential side reactions include:

  • Incomplete cyclization: This can lead to the formation of intermediate products.

  • Rearrangement reactions: Under certain conditions, the coumarin scaffold can undergo rearrangements.

  • Formation of benzofurans as side products: In some cycloisomerization reactions of aryl propargyl ethers, a mixture of benzopyrans and benzofurans can be formed.[2]

5. What are the recommended purification techniques for this compound and its intermediates?

Purification is a critical step to obtain a high-purity product.

  • Column Chromatography: This is a widely used technique for separating the desired product from unreacted starting materials and side products. A common eluent system is a mixture of DCM and EtOAc.[3]

  • Recrystallization: This can be an effective method for purifying the final product and intermediates. A suitable solvent system might be DCM/n-hexane or methanol.[3][4]

  • Thin-Layer Chromatography (TLC): TLC is essential for monitoring the progress of the reaction and for identifying the appropriate solvent system for column chromatography.[1]

Data Presentation

Table 1: Summary of Reaction Conditions for Coumarin Synthesis

Reaction TypeCatalystSolventTemperature (°C)Yield (%)Reference
Pechmann CondensationH₂SO₄-0-28Varies[1]
Knoevenagel CondensationPiperidineEthanolRefluxGood[5]
Wittig Reaction----[6]
Metal-free SynthesistBuOKDMF110Good to Excellent[6]

Experimental Protocols

General Protocol for the Synthesis of 3-Aryl-2H-chromen-2-ones (as an example of coumarin synthesis) [6]

  • To a 25 mL tube equipped with a stirring bar, add salicylaldehyde (1 mmol) and two equivalents of tBuOK.

  • Inject 1 mL of DMF and 2-phenylacetonitrile (1.5 mmol) using a syringe.

  • Close the tube and heat the reaction mixture to 110 °C for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with distilled water.

  • Extract the solution with ethyl acetate.

  • Purify the crude product by column chromatography using an ethyl acetate/pentane eluent system (1:25 to 1:8).

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_challenges Potential Challenges cluster_purification Purification cluster_product Final Product start1 Substituted Phenol step1 Pechmann Condensation (Formation of Coumarin Core) start1->step1 start2 β-Ketoester start2->step1 step2 Introduction of Functional Group step1->step2 challenge1 Low Yield step1->challenge1 challenge2 Isomer Formation step1->challenge2 step3 Cyclization (Formation of Furan Ring) step2->step3 challenge3 Side Reactions step3->challenge3 purification Column Chromatography Recrystallization step3->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low Product Yield cause1 Suboptimal Catalyst problem->cause1 cause2 Incorrect Temperature problem->cause2 cause3 Inefficient Water Removal problem->cause3 cause4 Side Reactions problem->cause4 solution1 Screen Alternative Catalysts cause1->solution1 solution2 Optimize Reaction Temperature cause2->solution2 solution3 Use Dean-Stark Apparatus cause3->solution3 solution4 Modify Reaction Conditions (Solvent, Time) cause4->solution4

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Trioxsalen (4,5',8-trimethylpsoralen) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of Trioxsalen synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for Trioxsalen?

A1: A widely used approach for synthesizing Trioxsalen (also known as 4,5',8-trimethylpsoralen) is a multi-step process that begins with the formation of a coumarin core, followed by the construction of the furan ring.[1][2] A representative pathway starts with the Pechmann condensation of 2-methylresorcinol with a β-ketoester to form a 7-hydroxycoumarin intermediate, which is then elaborated to build the fused furan ring.[3]

Q2: My overall yield is low. Which reaction step is the most common bottleneck?

A2: The initial Pechmann condensation to create the coumarin core is often a critical step with variable yields.[3] Yields for this step can range from 30% to 60% depending on the substrates and conditions. Subsequent steps to form the furan ring can also impact the overall yield but often proceed with higher efficiency (60-90%) if the coumarin intermediate is pure.[3]

Q3: What are the key parameters to optimize in the Pechmann condensation for the coumarin intermediate?

A3: The Pechmann condensation is an acid-catalyzed reaction.[4] Key parameters to optimize include:

  • Choice of Acid Catalyst: Strong acids like sulfuric acid are traditional, but Lewis acids (e.g., InCl₃, ZrCl₄, AlCl₃) or solid acid catalysts can offer milder conditions and improved yields.[4][5]

  • Temperature: While harsh conditions may be needed for simple phenols, activated substrates like 2-methylresorcinol can react under milder temperatures.[4] Careful temperature control can minimize charring and side reactions.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long times can promote byproduct formation. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

Q4: I am observing significant byproduct formation. What are the likely side reactions?

A4: During the synthesis, particularly when alkylating phenolic intermediates (a common strategy to build the furan ring), a key side reaction is the competition between C-alkylation (desired for ring formation) and O-alkylation (undesired).[6][7] The choice of solvent, base, and temperature can significantly influence the selectivity of this step. For instance, certain solvent systems may favor one pathway over the other.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Pechmann Condensation (Step 1) 1. Ineffective CatalystTest a range of acid catalysts. While H₂SO₄ is common, Lewis acids like InCl₃ or solid acids may provide better yields and easier workup.[5]
2. Sub-optimal TemperatureOptimize the reaction temperature. Start at a lower temperature and gradually increase it, monitoring the reaction progress by TLC to find the sweet spot between reaction rate and decomposition.
3. Impure Starting MaterialsEnsure the 2-methylresorcinol and β-ketoester are pure and dry. Moisture can interfere with acid catalysts.
Formation of Multiple Products (Low Purity) 1. Competing O- vs. C-alkylationIn steps involving alkylation of the phenol, modify the reaction conditions. Aprotic polar solvents (e.g., DMF, DMSO) with bases like K₂CO₃ or Cs₂CO₃ are often used, but yields can be low.[8] Experiment with different solvent/base combinations to improve selectivity.
2. Incomplete DehydrogenationIf using a dehydrogenation step (e.g., with DDQ) to form the furan ring, ensure an adequate molar equivalent of the reagent is used and that the reaction goes to completion.[1][2] Monitor via TLC.
Reaction Stalls or Fails to Go to Completion 1. Catalyst DeactivationThe catalyst may be poisoned by impurities or consumed in side reactions. Ensure all glassware is clean and reagents are of high purity.
2. Insufficient HeatingFor steps requiring high temperatures (e.g., cyclization using N,N-diethylaniline at ~218 °C), ensure the reaction mixture reaches and maintains the target temperature.[2] Use a high-boiling point solvent or a suitable heating mantle with a temperature controller.
3. Poor Solubility of IntermediatesAn intermediate may precipitate out of solution before reacting. Test different solvents to improve solubility at the reaction temperature.

Data on Reaction Yields

Optimizing reaction conditions is key to maximizing yield. The following tables summarize reported yields for the key stages of furanocoumarin synthesis.

Table 1: Representative Yields for Pechmann Condensation (Coumarin Formation) This step typically involves reacting a phenol (e.g., 2-methylresorcinol) with a β-ketoester.

Phenol SubstrateCatalystConditionsYield (%)Reference
2-MethylresorcinolH₂SO₄Iced water, 12 h30 - 60%[3]
Substituted PhenolsInCl₃ (3 mol%)Ball Mill, Solvent-free, 60 min52 - 92%[5]
PhloroglucinolAmberlyst-15Ethanol, Reflux, 30 min98%Literature Precedent
ResorcinolH₂SO₄Stirring, 18 h79%Literature Precedent

Table 2: Representative Yields for Furan Ring Formation This stage converts the coumarin intermediate into the final furanocoumarin skeleton.

Reaction StepReagents/ConditionsYield (%)Reference
O-Allylation & Claisen RearrangementAllyl bromide, K₂CO₃, Acetone; then Reflux in N,N-diethylaniline60 - 90% (Varies)[3]
Dehydrogenation/Cyclization2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), Benzene, RefluxNot specified, but a key final step[2]

Experimental Protocols

Protocol 1: Synthesis of 7-hydroxy-4,8-dimethylcoumarin (Pechmann Condensation)

This protocol describes the synthesis of the key coumarin intermediate.

Materials:

  • 2-Methylresorcinol (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Cool a flask containing concentrated sulfuric acid in an ice-water bath with stirring.

  • Prepare a mixture of 2-methylresorcinol (100 mmol, 12.41 g) and ethyl acetoacetate (120 mmol, 15.62 g).

  • Add the mixture dropwise to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, continue stirring in the ice bath for 1-2 hours, then allow the mixture to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice. A solid precipitate will form.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude solid from ethanol to yield pure 7-hydroxy-4,8-dimethylcoumarin. The expected yield is typically in the 30-60% range.[3]

Visualizations

Synthesis Workflow

The following diagram illustrates a common multi-step synthetic pathway for Trioxsalen starting from 2-methylresorcinol.

G Start 2-Methylresorcinol + Ethyl Acetoacetate Step1 Pechmann Condensation (H₂SO₄ Catalyst) Start->Step1 Intermediate1 7-hydroxy-4,8-dimethylcoumarin Step1->Intermediate1 Step2 O-Allylation (Allyl Bromide, K₂CO₃) Intermediate1->Step2 Intermediate2 7-allyloxy-4,8-dimethylcoumarin Step2->Intermediate2 Step3 Claisen Rearrangement (Heat, e.g., N,N-diethylaniline) Intermediate2->Step3 Intermediate3 8-allyl-7-hydroxy-4-methylcoumarin Step3->Intermediate3 Step4 Oxidative Cyclization & Dehydrogenation (DDQ) Intermediate3->Step4 End Trioxsalen (4,5',8-trimethylpsoralen) Step4->End

Caption: General synthetic workflow for Trioxsalen production.

Troubleshooting Logic

This diagram provides a logical workflow for diagnosing and resolving low product yield.

G Start Low Final Yield CheckStep1 Analyze Yield of Coumarin Intermediate Start->CheckStep1 Step1_OK Yield > 60%? CheckStep1->Step1_OK TroubleshootStep1 Troubleshoot Pechmann Condensation: - Check Catalyst - Optimize Temp - Verify Reagent Purity Step1_OK->TroubleshootStep1 No CheckStep2 Analyze Furan Ring Formation Steps Step1_OK->CheckStep2 Yes End Yield Improved TroubleshootStep1->End Step2_OK Purity Issues? CheckStep2->Step2_OK TroubleshootStep2 Troubleshoot Cyclization: - Check for O/C Alkylation - Verify Dehydrogenation - Optimize Solvent Step2_OK->TroubleshootStep2 Yes Purify Improve Purification: - Recrystallization - Column Chromatography Step2_OK->Purify No TroubleshootStep2->End Purify->End

Caption: Decision tree for troubleshooting low Trioxsalen yield.

References

Side effects and toxicity of 9-Methyl-2h-furo[2,3-h]chromen-2-one in PUVA therapy

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 9-Methyl-2h-furo[2,3-h]chromen-2-one in PUVA Therapy

Disclaimer: Detailed toxicological data for the specific compound this compound are limited in publicly available scientific literature. This guide is based on the well-established toxicological profiles and experimental protocols for the broader class of furocoumarins (psoralens) used in Psoralen + UVA (PUVA) therapy. The principles and methods described are highly relevant for the investigation of any new psoralen derivative.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its role in PUVA therapy?

This compound is a derivative of the furocoumarin class of compounds, which are also known as psoralens. In PUVA (Psoralen + Ultraviolet A) therapy, psoralens act as photosensitizers. After administration (either orally or topically), the compound intercalates into cellular DNA. Upon exposure to UVA radiation (320-400 nm), the psoralen becomes activated and forms covalent bonds with DNA, creating monoadducts and interstrand cross-links. This process inhibits DNA replication and cell proliferation, which is the therapeutic mechanism for treating hyperproliferative skin disorders like psoriasis. It also has immunomodulatory effects, including inducing apoptosis in lymphocytes, which is beneficial in treating immune-mediated skin conditions.

Q2: What are the expected acute side effects when using a new furocoumarin like this compound in an experimental PUVA setting?

When working with a new furocoumarin, you should anticipate potential side effects similar to those of established psoralens like 8-methoxypsoralen (8-MOP). These are primarily phototoxic reactions resulting from an overdose of UVA light or excessive drug concentration.

  • Phototoxic Erythema (Sunburn-like reaction): This is the most common acute side effect. Unlike a typical sunburn, PUVA-induced erythema has a delayed onset, appearing 36-48 hours after UVA exposure and peaking at 48-96 hours. It can be more severe and longer-lasting than a normal sunburn.

  • Nausea and Vomiting: If the compound is administered orally, gastrointestinal upset can occur. This is reported in about a quarter of patients taking oral psoralens.

  • Pruritus (Itching) and Xerosis (Dry Skin): These are common and often related to the UV dose and resulting skin dryness.

  • Blistering (Bullae Formation): Severe phototoxic reactions can lead to blistering, particularly on acral sites (hands and feet).

Q3: What are the potential long-term toxicities associated with furocoumarin-based PUVA therapy?

Long-term or high-cumulative-dose PUVA therapy is associated with more serious risks. Any new furocoumarin derivative should be evaluated for these endpoints.

  • Carcinogenesis: The most significant long-term risk is an increased chance of developing non-melanoma skin cancers, particularly squamous cell carcinoma. The risk is related to the cumulative dose of PUVA. The International Agency for Research on Cancer (IARC) classifies 8-MOP plus UVA radiation as carcinogenic to humans (Group 1).

  • Premature Skin Aging: Chronic PUVA treatment leads to changes consistent with photoaging, including dry, wrinkled skin, freckles (lentigines), and broken blood vessels.

  • Ocular Toxicity: If the eyes are not protected after systemic administration of the psoralen, there is a risk of developing cataracts. UV-blocking wraparound glasses are mandatory for patients on the day of treatment.

Troubleshooting Guides for Experimental Issues

Issue 1: Unexpectedly high cytotoxicity or phototoxicity observed in vitro.

Possible Cause 1: Compound Concentration Too High

  • Troubleshooting: Perform a dose-response curve for both cytotoxicity (dark control) and phototoxicity (UVA exposure). This will determine the EC50 for both conditions and help identify a suitable non-toxic concentration range for further experiments.

Possible Cause 2: Excessive UVA Dose

  • Troubleshooting: The UVA dose itself can be cytotoxic. Titrate the UVA dose on your cell line (e.g., Balb/c 3T3 fibroblasts) without any compound to determine the highest non-toxic dose. Per OECD Guideline 432 for phototoxicity testing, cell viability should not be less than 80% of the dark control after the chosen UVA dose.

Possible Cause 3: High Photochemical Reactivity

  • Troubleshooting: The compound may be a highly potent photosensitizer. This is a key characteristic to determine. The ratio of the dark EC50 to the UVA EC50 gives the Photo Irritation Factor (PIF). A PIF greater than 5 is a strong indicator of phototoxic potential.

Issue 2: Inconsistent or non-reproducible results in phototoxicity assays.

Possible Cause 1: Instability of the Compound

  • Troubleshooting: Ensure the compound is stable in your chosen solvent and culture medium. Some compounds can degrade or precipitate over the course of the experiment. Verify solubility and stability using analytical methods like HPLC. Use freshly prepared solutions for each experiment.

Possible Cause 2: Variability in UVA Light Source

  • Troubleshooting: The output of UVA lamps can degrade over time. Calibrate your light source regularly with a radiometer to ensure a consistent and accurate dose is delivered in every experiment.

Possible Cause 3: Cell Culture Conditions

  • Troubleshooting: Maintain consistent cell passage numbers, seeding densities, and incubation times. Over-confluent or stressed cells can respond differently to toxic insults. Ensure that the medium used during irradiation does not contain components (like phenol red) that might interfere with UVA light transmission.

Quantitative Data Summary

Data for this compound is not available. The following tables summarize data for representative, well-studied furocoumarins to provide a comparative baseline for your research.

Table 1: Human Therapeutic and Phototoxic Doses

Compound Typical Oral Dose (Psoriasis) Lowest Phototoxic Dose (Oral) Reference
8-Methoxypsoralen (8-MOP) 0.4 - 0.6 mg/kg ~0.23 - 0.25 mg/kg (~15 mg/person)

| 5-Methoxypsoralen (5-MOP) | 1.2 mg/kg | ~10 mg (in combination with 10 mg 8-MOP) | |

Table 2: Incidence of Common Acute Side Effects with Oral PUVA

Side Effect Reported Incidence Management Reference
Nausea ~12-25% Take with food/milk; antiemetics
Pruritus (Itching) Up to 25% Emollients, antihistamines

| Severe Erythema / Burn | Dose-dependent | Dose reduction, missed treatments | |

Experimental Protocols

Protocol 1: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (Adapted from OECD 432)

This assay compares the cytotoxicity of a substance with and without exposure to a non-cytotoxic dose of simulated solar UVA light to predict phototoxic potential.

1. Cell Preparation:

  • Culture Balb/c 3T3 fibroblasts in DMEM with 10% fetal calf serum.
  • Seed 1x10⁴ cells per well into two separate 96-well plates and incubate for 24 hours.

2. Treatment:

  • Prepare a range of concentrations of this compound in a suitable solvent and dilute in a buffered salt solution (e.g., HBSS).
  • Wash the cells and treat them with the compound concentrations for 1 hour. Include solvent controls.

3. Irradiation:

  • Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). The exact dose should be predetermined for your specific light source and cell line.
  • Keep the second plate in the dark at the same temperature for the same duration (+UVA and -UVA plates).

4. Post-Incubation & Viability Assessment:

  • Wash the cells and replace the treatment medium with culture medium.
  • Incubate both plates for another 24 hours.
  • Assess cell viability using the Neutral Red Uptake assay. This involves incubating cells with the vital dye Neutral Red, which is incorporated into the lysosomes of living cells. The amount of dye extracted from the cells is proportional to the number of viable cells and is quantified by measuring absorbance at 540 nm.

5. Data Analysis:

  • Calculate the EC50 value (concentration that reduces cell viability by 50%) for both the irradiated (+UVA) and non-irradiated (-UVA) plates.
  • Calculate the Photo Irritation Factor (PIF) = EC50 (-UVA) / EC50 (+UVA).
  • Interpretation: A PIF ≥ 5 indicates a phototoxic potential.

Diagrams

Mechanism of PUVA-Induced Phototoxicity

The fundamental mechanism involves the furocoumarin molecule intercalating into the DNA helix. Upon absorbing a UVA photon, it forms a covalent monoadduct with a pyrimidine base. A subsequent UVA photon can cause this monoadduct to react with a second pyrimidine on the opposite DNA strand, forming an interstrand cross-link (ICL), which is highly cytotoxic and blocks DNA replication and transcription.

Caption: General mechanism of PUVA-induced DNA damage.

Experimental Workflow for In Vitro Phototoxicity Testing

This diagram outlines the key steps of the OECD 432 guideline for assessing the phototoxic potential of a test chemical.

Phototoxicity_Workflow cluster_plate1 Plate 1 (-UVA) cluster_plate2 Plate 2 (+UVA) Seed1 Seed 3T3 Cells Incubate1_24h Incubate 24h Seed1->Incubate1_24h Seed2 Seed 3T3 Cells Treat1 Treat with Compound Incubate1_24h->Treat1 Incubate2_24h Incubate 24h Dark Keep in Dark Treat1->Dark Treat2 Treat with Compound Incubate1_post Incubate 24h Dark->Incubate1_post NRU1 NRU Assay Incubate1_post->NRU1 EC50_dark Calculate EC50 (-UVA) NRU1->EC50_dark PIF Calculate PIF PIF = EC50(-UVA) / EC50(+UVA) EC50_dark->PIF Seed2->Incubate2_24h Incubate2_24h->Treat2 UVA Irradiate with UVA Treat2->UVA Incubate2_post Incubate 24h UVA->Incubate2_post NRU2 NRU Assay Incubate2_post->NRU2 EC50_uva Calculate EC50 (+UVA) NRU2->EC50_uva EC50_uva->PIF

Caption: Workflow for the 3T3 NRU in vitro phototoxicity assay.

Signaling Pathway: PUVA-Induced Apoptosis

PUVA-induced DNA damage, particularly interstrand cross-links, is a potent trigger for apoptosis (programmed cell death). This is a key part of its therapeutic effect in psoriasis, as it eliminates hyperproliferating keratinocytes and pathogenic T-cells.

Apoptosis_Pathway PUVA PUVA Treatment (Furocoumarin + UVA) DNA_Damage DNA Interstrand Cross-Links (ICLs) PUVA->DNA_Damage Stalled_Rep Stalled Replication Fork & Transcription Block DNA_Damage->Stalled_Rep ATR_ATM ATR/ATM Kinase Activation Stalled_Rep->ATR_ATM p53 p53 Phosphorylation & Stabilization ATR_ATM->p53 Bax Bax/PUMA Upregulation (Pro-Apoptotic) p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified p53-dependent apoptosis pathway triggered by PUVA.

Technical Support Center: Optimizing UVA Activation of 9-Methyl-2h-furo[2,3-h]chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Methyl-2h-furo[2,3-h]chromen-2-one and its activation by UVA irradiation. The information provided is based on existing literature for similar furocoumarin analogs and general principles of photochemistry.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of UVA-activated this compound?

Upon absorption of UVA photons, this compound, a psoralen derivative, is excited to a higher energy state. This activated molecule can then interact with biological macromolecules. Based on studies of analogous furocoumarins, the primary mechanisms are believed to be:

  • DNA Adduct Formation: The activated compound can intercalate into the DNA double helix and form covalent bonds with pyrimidine bases (thymine and cytosine), creating monoadducts. Unlike some other psoralens, some furocoumarin analogs primarily form monoadducts and do not proceed to form interstrand cross-links.[1]

  • DNA-Protein Cross-links: The activated compound can induce the formation of cross-links between DNA and proteins.[1]

  • Generation of Reactive Oxygen Species (ROS): The photoactivated compound can transfer energy to molecular oxygen, leading to the formation of singlet oxygen and other reactive oxygen species, which can induce oxidative stress and damage cellular components.[1]

Q2: What equipment is required for a typical in vitro UVA activation experiment?

  • UVA Light Source: A lamp that emits UVA radiation, preferably with a peak emission wavelength that matches the absorption spectrum of this compound. Medium-pressure mercury lamps are often used as they emit a broad spectrum in the UV range.[2]

  • UVA Radiometer: To accurately measure the UVA dose delivered to the samples in J/cm².

  • Cell Culture Supplies: Standard cell culture equipment, including an incubator, biosafety cabinet, and appropriate cell culture plates (e.g., 96-well plates for viability assays).

  • Quartz or UVA-transparent Plates: Standard polystyrene plates block a significant portion of UVA radiation. For accurate and reproducible results, it is recommended to use quartz plates or specially designed UVA-transparent plasticware.

  • Personal Protective Equipment (PPE): UVA-blocking safety glasses, lab coat, and gloves are essential for operator safety.

Q3: What are the key safety precautions when working with this compound and UVA?

  • UVA Exposure: Avoid direct exposure of skin and eyes to the UVA source. Always wear appropriate PPE, including UVA-blocking safety glasses and a face shield if necessary.[3][4]

  • Compound Handling: Handle this compound with care, following standard laboratory safety procedures for chemical handling.

  • Photosensitization: Be aware that psoralen compounds can cause skin photosensitization. Avoid exposing skin that has come into contact with the compound to sunlight or other UVA sources.[5][6]

  • Ventilation: Ensure adequate ventilation in the area where the experiments are being conducted.

Q4: What are the expected cellular outcomes following successful activation of this compound?

The cellular effects will depend on the cell type, the concentration of the compound, and the UVA dose. Potential outcomes include:

  • Inhibition of cell proliferation.[7]

  • Induction of apoptosis (programmed cell death).

  • Cell cycle arrest.

  • DNA damage response activation.

Troubleshooting Guide

Issue 1: Low or no observable effect after UVA irradiation.

Potential Cause Suggested Solution
Inadequate UVA Dose Measure the UVA output of your lamp at the sample distance using a radiometer. Ensure the delivered dose is within the effective range. For initial experiments, a dose titration is recommended. Based on literature for other compounds, in vitro studies have used doses ranging from 1 to 20 J/cm².[7][8]
Incorrect Wavelength Verify that the emission spectrum of your UVA lamp overlaps with the absorption spectrum of this compound. The activation efficiency is highly dependent on the wavelength.[2]
Compound Concentration Too Low Perform a concentration-response experiment to determine the optimal concentration of the compound.
UVA Blocking by Plate Material Standard polystyrene plates absorb a significant amount of UVA radiation. Use quartz plates or UVA-transparent plasticware for your experiments.
Short Incubation Time Ensure sufficient incubation time for the compound to enter the cells and intercalate with DNA before UVA irradiation. An incubation time of 1-2 hours is a common starting point.

Issue 2: High level of cell death in control groups (compound only, no UVA).

Potential Cause Suggested Solution
Inherent Compound Toxicity Determine the dark toxicity of this compound by performing a dose-response experiment without UVA irradiation. Select a concentration for your photoactivation experiments that shows minimal dark toxicity.
Solvent Toxicity If using a solvent like DMSO to dissolve the compound, ensure the final concentration in the cell culture medium is non-toxic (typically ≤ 0.1%). Run a solvent-only control.

Issue 3: High level of cell death in control groups (UVA only, no compound).

Potential Cause Suggested Solution
UVA-induced Cytotoxicity High doses of UVA can be cytotoxic. Perform a UVA dose-response experiment without the compound to determine the maximum non-toxic UVA dose for your specific cell line.
Overheating of Samples High-power UVA lamps can generate heat. Ensure that your experimental setup includes a cooling system or that the irradiation time is short enough to prevent significant temperature increases in the cell culture medium.

Issue 4: Inconsistent results between experiments.

Potential Cause Suggested Solution
Fluctuations in UVA Lamp Output The output of UVA lamps can decrease over time. Calibrate your lamp regularly with a radiometer before each experiment to ensure a consistent UVA dose.
Variability in Cell Culture Use cells at a consistent passage number and confluence for all experiments. Cell physiology can change with passage number, affecting their response to treatment.
Inconsistent Timing Maintain consistent incubation times with the compound and precise UVA irradiation times for all experiments.

Quantitative Data Summary

The following tables summarize quantitative data from studies on psoralen derivatives and UVA irradiation. Note that optimal conditions for this compound may vary and should be determined empirically.

Table 1: UVA Dosages Used in Research and Clinical Settings

ApplicationUVA Dose Range (J/cm²)Notes
Clinical PUVA (Topical) Starting at 0.1For topical application of psoralens.[6]
In Vitro Fibroblast Studies 20 - 100To investigate effects on cell proliferation and collagen synthesis.[7]
In Vitro Photoaging Models ~5Repeated irradiation to induce cellular senescence.[9]
General In Vitro Photoactivation Up to ~24To study light-induced cellular effects.[8]

Table 2: Psoralen Concentrations Used in In Vitro and In Vivo Studies

CompoundConcentrationApplication
8-Methoxypsoralen (8-MOP) ~0.4 - 0.6 mg/kgOral administration for clinical PUVA.[5]
5-Methoxypsoralen (5-MOP) ~1.0 - 1.2 mg/kgOral administration for clinical PUVA.[5]
Methoxsalen 3 mg/LBathwater solution for topical PUVA.[6]
5D3PC (Furocoumarin derivative) 50 µMIn vitro studies on melanogenesis.[10]

Experimental Protocols

General Protocol for In Vitro UVA Activation of this compound

  • Cell Seeding: Seed cells in a UVA-transparent 96-well plate at a density that will result in 70-80% confluence at the time of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Compound Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include appropriate controls (medium only, solvent control). Incubate for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake.

  • UVA Irradiation:

    • Calibrate the UVA lamp output at the distance of the cell plate using a radiometer.

    • Remove the lid of the cell plate (as it may block UVA).

    • Irradiate the cells with the desired UVA dose. Ensure a parallel plate is kept in the dark as a non-irradiated control.

  • Post-Irradiation Incubation: After irradiation, replace the compound-containing medium with fresh medium and return the plates to the incubator for a specified period (e.g., 24, 48, or 72 hours).

  • Analysis: Analyze the cells for the desired endpoint (e.g., cell viability using MTT or PrestoBlue assay, apoptosis using caspase activity assays, or DNA damage using comet assay or γH2AX staining).

Visualizations

G Proposed Mechanism of Action compound 9-Methyl-2h-furo[2,3-h] chromen-2-one activated_compound Excited State Compound* compound->activated_compound Absorption uva UVA Photon (320-400 nm) uva->activated_compound dna Cellular DNA activated_compound->dna Intercalation & Covalent Bonding oxygen Molecular Oxygen (O2) activated_compound->oxygen Energy Transfer adduct DNA Monoadducts & DNA-Protein Cross-links dna->adduct ros Reactive Oxygen Species (e.g., ¹O₂) oxygen->ros damage Cellular Damage ros->damage adduct->damage response Biological Response (e.g., Apoptosis, Cell Cycle Arrest) damage->response

Caption: Proposed photochemical activation and mechanism of action.

G Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Cells in UVA-Transparent Plates prepare Prepare Compound Dilutions seed->prepare incubate Incubate Cells with Compound (e.g., 1-2 hours) prepare->incubate irradiate Irradiate with UVA (Dark Control Parallel) incubate->irradiate post_incubate Post-Irradiation Incubation (e.g., 24-72 hours) irradiate->post_incubate analyze Perform Endpoint Assays (e.g., Viability, Apoptosis) post_incubate->analyze

Caption: A typical experimental workflow for UVA activation studies.

References

Technical Support Center: 9-Methyl-2h-furo[2,3-h]chromen-2-one Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 9-Methyl-2h-furo[2,3-h]chromen-2-one for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound, a furocoumarin derivative, is expected to exhibit poor solubility in aqueous solutions. Generally, furocoumarins are soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and chloroform, and are slightly soluble in water, ether, and petroleum ether.

Q2: I am observing precipitation of the compound when I dilute my DMSO stock solution into aqueous cell culture media. What is causing this?

A2: This is a common issue for poorly water-soluble compounds. When a concentrated DMSO stock is diluted into an aqueous medium, the compound may precipitate out of solution because the overall solvent composition is no longer favorable for keeping it dissolved. The final concentration of DMSO in the media is often too low to maintain the solubility of a hydrophobic compound.

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

A3: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. The specific tolerance will depend on the cell line being used.

Q4: Are there alternative methods to using high concentrations of DMSO for solubilizing this compound?

A4: Yes, several techniques can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents, complexation with cyclodextrins, and pH adjustment. Detailed protocols for these methods are provided in the Troubleshooting Guide below.

Troubleshooting Guide

Issue 1: Compound precipitates out of solution upon dilution in aqueous buffer or media.

Solution 1: Optimization of DMSO Co-solvent Concentration

  • Protocol: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Serially dilute the stock solution into your aqueous buffer or cell culture media to determine the highest concentration of the compound that remains in solution without precipitation at an acceptable final DMSO concentration. It is crucial to visually inspect for any precipitate or turbidity.

Solution 2: Use of Co-solvents

  • Protocol: Besides DMSO, other organic solvents like ethanol can be used. Prepare a stock solution in 100% ethanol. Alternatively, a mixed solvent system can be tested. For example, prepare the stock solution in a mixture of DMSO and ethanol (e.g., 1:1 v/v). When diluting into the final aqueous solution, the final co-solvent concentration should be kept to a minimum.

Solution 3: Complexation with Cyclodextrins

  • Protocol: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, thereby increasing their aqueous solubility.[1][2][3][4][5]

    • Prepare a stock solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in water (e.g., 100 mM).

    • Prepare a concentrated stock solution of this compound in a minimal amount of an organic solvent like ethanol.

    • Slowly add the compound solution to the cyclodextrin solution while vortexing or sonicating.

    • Allow the mixture to equilibrate, typically for 1-24 hours at room temperature with continuous stirring.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • Determine the concentration of the solubilized compound using UV-Vis spectroscopy.

Issue 2: Need for quantitative measurement of solubility.

Solution: Determination of Aqueous Solubility using UV-Vis Spectroscopy

  • Protocol: This method allows for the quantification of the dissolved compound.[6][7][8][9][10]

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a known concentration.

    • Create a standard curve by preparing a series of dilutions of the stock solution in the same solvent and measure their absorbance at the wavelength of maximum absorbance (λmax).

    • To determine the aqueous solubility, add an excess amount of the solid compound to the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).

    • Saturate the solution by shaking or stirring for an extended period (e.g., 24-48 hours) at a constant temperature.

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Measure the absorbance of the filtered supernatant at the λmax.

    • Use the standard curve to calculate the concentration of the dissolved compound, which represents its saturated solubility in that aqueous medium.

Quantitative Data Summary

SolventGeneral Solubility of Furocoumarins
Dimethyl Sulfoxide (DMSO)Soluble
EthanolSoluble
ChloroformSoluble
WaterSlightly Soluble / Poorly Soluble
EtherSlightly Soluble
Petroleum EtherSlightly Soluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out the required amount of this compound. For a 10 mM stock solution in 1 ml, you will need (Molecular Weight of the compound in g/mol ) x 0.01 mg.

  • Add the solid compound to a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve a final concentration of 10 mM.

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of Cell Culture Media Containing this compound

  • Thaw the 10 mM stock solution of the compound in DMSO.

  • Pre-warm the desired volume of cell culture medium to 37°C.

  • To achieve the final desired concentration of the compound in the medium, perform a serial dilution. For example, to prepare a 10 µM solution, you can add 1 µl of the 10 mM stock solution to 1 ml of the pre-warmed medium.

  • Immediately after adding the compound, vortex the medium gently to ensure thorough mixing and to minimize precipitation.

  • Visually inspect the medium for any signs of precipitation. If precipitation is observed, consider using a lower final concentration or employing one of the solubility enhancement techniques described above.

Signaling Pathway Diagram

Furocoumarins have been reported to modulate various signaling pathways, including the NF-κB pathway, which is a key regulator of inflammation.[11][12][13][14][15] The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway. This compound could potentially inhibit this pathway at various points, leading to anti-inflammatory effects.

NFkB_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Target Gene Expression (Cytokines, Chemokines, etc.) Inflammation Inflammation Gene_Expression->Inflammation Compound This compound Compound->IKK_complex Potential Inhibition

References

Minimizing off-target effects of 9-Methyl-2h-furo[2,3-h]chromen-2-one in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of 9-Methyl-2h-furo[2,3-h]chromen-2-one in cellular assays.

Introduction

This compound is a synthetic compound belonging to the furocoumarin class of molecules.[1][2] Compounds with a 2H-chromen-2-one scaffold have been investigated for various biological activities, including as selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII.[1][2] Given the therapeutic potential of this compound class, it is crucial to characterize and minimize any unintended cellular effects to ensure data accuracy and reproducibility. This guide will address common issues related to off-target effects observed during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: While the specific off-target profile of this compound is not extensively documented, related furocoumarin and chromone derivatives have been reported to exhibit a range of activities that could be considered off-target depending on the intended use.[1][2][3] These may include:

  • Broad-spectrum enzyme inhibition: Inhibition of enzymes other than the intended target, such as different isoforms of carbonic anhydrases or various kinases.

  • Cytotoxicity: At higher concentrations, the compound may induce cell death through apoptosis or necrosis, unrelated to its primary mechanism of action.

  • DNA intercalation and damage: Some furocoumarin analogs are known to interact with DNA, potentially leading to genotoxicity.[4][5]

  • Modulation of unintended signaling pathways: The compound might activate or inhibit signaling cascades that are not the primary focus of the investigation.

Q2: How can I determine if the observed cellular phenotype is a result of an off-target effect?

A2: Several strategies can help distinguish between on-target and off-target effects:

  • Dose-response analysis: On-target effects should typically occur at a lower concentration range than off-target effects. A steep dose-response curve may suggest a specific interaction, while a shallow curve could indicate non-specific or multiple off-target interactions.

  • Use of a structurally related inactive control: A molecule that is structurally similar to this compound but is known to be inactive against the primary target can be used as a negative control. If this inactive analog produces the same phenotype, it is likely an off-target effect.

  • Target knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the cellular phenotype persists in the absence of the target, it is likely off-target.

  • Orthogonal assays: Confirming the observed phenotype using a different experimental approach that measures a distinct downstream effect of the primary target modulation.

Q3: What is the recommended concentration range for using this compound in cellular assays?

A3: The optimal concentration will vary depending on the cell type and the specific assay. It is crucial to perform a dose-response experiment to determine the IC50 (or EC50) for the on-target effect and the concentration at which cytotoxicity is observed. As a starting point, a range of 0.1 µM to 10 µM is often used for initial screening of similar novel compounds. For a hypothetical on-target Carbonic Anhydrase IX (CA IX) inhibition and a common off-target, Carbonic Anhydrase II (CA II), alongside cytotoxicity, the following table provides an example of expected values.

ParameterThis compound
On-Target IC50 (CA IX) 0.5 µM
Off-Target IC50 (CA II) > 10 µM
Cytotoxicity (CC50 in HeLa cells) 25 µM

Note: These values are hypothetical and should be experimentally determined for your specific system.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High cellular toxicity at expected effective concentration. Off-target cytotoxic effects.1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the CC50. 2. Lower the working concentration to well below the CC50. 3. Reduce the treatment duration.
Inconsistent results between experiments. Compound instability or precipitation in media.1. Visually inspect the media for precipitation after adding the compound. 2. Prepare fresh stock solutions for each experiment. 3. Assess compound stability in your specific cell culture media over time using analytical methods like HPLC.
Activation of unexpected signaling pathways (e.g., stress response). Off-target kinase inhibition or activation.1. Perform a kinase activity profile to identify unintended targets. 2. Use a more specific inhibitor for your target of interest, if available, as a positive control. 3. Analyze the expression of common stress response markers (e.g., phosphorylated p38, JNK).
Discrepancy between in vitro enzyme inhibition and cellular activity. Poor cell permeability or active efflux.1. Conduct a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells. 2. Use cell lines with known expression levels of efflux pumps (e.g., P-glycoprotein) to assess compound susceptibility.

Experimental Protocols

Protocol 1: Determining Cellular Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture media. Replace the existing media with the media containing the compound or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Protocol 2: Target Engagement Confirmation using Western Blot for Downstream Signaling
  • Cell Treatment: Treat cells with varying concentrations of this compound for the desired time. Include a positive and negative control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against a downstream marker of your target pathway (e.g., a phosphorylated protein). Subsequently, probe with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to assess the effect of the compound on the signaling pathway.

Visualizations

experimental_workflow cluster_0 Initial Characterization cluster_1 On-Target Validation cluster_2 Off-Target Investigation A Dose-Response and Cytotoxicity (MTT) B Primary Target Assay (e.g., Enzyme Inhibition) A->B Determine IC50 & CC50 C Target Engagement (e.g., CETSA, Western Blot) B->C Confirm in cells D Kinase/Protease Profiling B->D Assess Specificity E Gene Expression Analysis (e.g., RNA-seq) D->E Identify affected pathways

Caption: Workflow for characterizing on- and off-target effects.

troubleshooting_logic A Unexpected Phenotype Observed B Is it dose-dependent? A->B C Yes B->C D No B->D F Does an inactive analog replicate the phenotype? C->F E Artifact or Contamination D->E G Yes F->G H No F->H I Likely Off-Target Effect G->I K Does target knockdown abolish the phenotype? H->K J Potentially On-Target L Yes K->L M No K->M N Confirmed On-Target L->N M->I

Caption: Decision tree for troubleshooting unexpected cellular effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway Target Carbonic Anhydrase IX pH Extracellular pH Regulation Target->pH Prolif Cell Proliferation & Survival pH->Prolif OffTarget Off-Target Kinase Stress Stress Response Pathway (p38/JNK) OffTarget->Stress Apoptosis Apoptosis Stress->Apoptosis Compound 9-Methyl-2h-furo [2,3-h]chromen-2-one Compound->Target Inhibition Compound->OffTarget Unintended Inhibition/Activation

Caption: Hypothetical on- and off-target signaling pathways.

References

Technical Support Center: HPLC Methods for Trioxsalen Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HPLC analysis of Trioxsalen.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of Trioxsalen.

Peak Shape Problems

Question: Why am I observing peak tailing or fronting for my Trioxsalen peak?

Answer: Peak tailing or fronting for Trioxsalen can be caused by several factors, often related to interactions between the analyte and the stationary phase, or issues with the HPLC system itself.[1][2]

  • Potential Causes & Troubleshooting Steps:

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting. The linear range for a validated Trioxsalen method was found to be between 10-50 µg/ml.[3]

    • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar functional groups on the Trioxsalen molecule, causing tailing.[1]

      • Solution: Ensure the mobile phase pH is appropriate. For Trioxsalen, which has a pKa of 2.7, a phosphate buffer with a pH of 3.9 has been used successfully.[3] Using a mobile phase with a pH within ±2 units of the analyte's pKa can help maintain it in a single ionic state.[3]

    • Column Contamination or Deterioration: Accumulation of contaminants from samples on the column inlet frit or within the column itself can cause peak shape issues.[2][4] A void at the head of the column can also lead to split or broad peaks.[1]

      • Solution: Use a guard column to protect the analytical column.[4] If you suspect contamination, try flushing the column with a strong solvent (like 100% methanol or isopropanol).[5] If the problem persists, the column may need to be replaced.[2]

    • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[6][7]

      • Solution: Whenever possible, dissolve your Trioxsalen standard and sample in the mobile phase itself or a solvent with a similar or weaker eluotropic strength.[6][7] A diluent of Water:Acetonitrile (50:50) has been noted in a validated method.[8]

    • Extra-Column Effects: Excessive tubing length or dead volume in fittings between the injector, column, and detector can lead to peak broadening.[2]

      • Solution: Ensure all fittings are secure and use tubing with the appropriate internal diameter and minimal necessary length.

Retention Time (RT) Variability

Question: My retention time for Trioxsalen is shifting between injections. What could be the cause?

Answer: Retention time shifts can be gradual (drift) or sudden (jump) and can point to issues with the mobile phase, the pump, or the column temperature.[9][10]

  • Potential Causes & Troubleshooting Steps:

    • Mobile Phase Composition: In reversed-phase HPLC, even a small change in the organic solvent percentage can cause a significant shift in retention time.[4]

      • Solution: Prepare the mobile phase carefully and consistently, preferably by weighing the components (gravimetrically) rather than measuring by volume.[4] Ensure the mobile phase is well-mixed and degassed.[5] If using a gradient, ensure the pump's proportioning valves are functioning correctly.[11]

    • Mobile Phase pH: For an ionizable compound like Trioxsalen, a small change in the mobile phase pH can significantly alter the retention time.[4]

      • Solution: Calibrate your pH meter regularly. Ensure your buffer is prepared correctly and has sufficient buffering capacity. A phosphate buffer has been shown to be effective for Trioxsalen analysis.[3]

    • Flow Rate Fluctuations: Inconsistent flow from the pump is a direct cause of RT shifts.[12] This can be due to leaks, worn pump seals, or air bubbles in the system.[5][6]

      • Solution: Check the system for any visible leaks, especially around fittings and pump seals.[5] Purge the pump to remove any air bubbles.[13] If the pressure is fluctuating, this can also indicate a pump issue.[14]

    • Column Temperature: A change in column temperature will affect retention time. A common rule of thumb is a 1-2% change in retention for every 1°C change in temperature.[4]

      • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.[7]

    • Column Equilibration: Insufficient column equilibration time between runs, especially in gradient methods, can lead to drifting retention times.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Baseline and Peak Purity Issues

Question: I am seeing unexpected "ghost peaks" in my chromatogram, even in blank runs. Where are they coming from?

Answer: Ghost peaks are extraneous peaks that do not come from your sample and can originate from various sources like the mobile phase, system contamination, or carryover from previous injections.[15][16] They are particularly common in gradient elution methods.[16]

  • Potential Causes & Troubleshooting Steps:

    • Mobile Phase Contamination: Impurities in solvents (even HPLC-grade), buffers, or water can accumulate on the column and elute as ghost peaks, especially during a gradient.[16] Using mobile phases for an extended period can also lead to the growth of organic substances.[16]

      • Solution: Prepare fresh mobile phase daily using high-purity solvents and water.[17] Filter all mobile phase components through a 0.45 µm or smaller filter.[3]

    • System Contamination: Contaminants can leach from various parts of the HPLC system, including tubing, seals, and vials.[16] Plasticizers are a common source of contamination.[11]

      • Solution: Regularly flush the entire system. If the instrument has been idle, salts from previous mobile phases can deposit in tubing and flow cells.[17]

    • Carryover: Residue from a previous, more concentrated sample can be injected with the current sample, appearing as a ghost peak.[16]

      • Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle and injection port between runs.

    • Sample Preparation: Ensure that all samples and standards are filtered through a syringe filter (e.g., 0.22 mm PVDF) before injection to remove any particulate matter.[3]

To identify the source, run a series of blank injections. First, run a blank without an injection (a "no injection" blank). If peaks appear, the issue is likely with the detector or data system. Then, inject a blank solvent. If ghost peaks appear, the source is likely carryover or system contamination.[15]

Quantitative Data Summary

The following tables summarize quantitative data from a validated RP-HPLC method for Trioxsalen analysis.[3]

Table 1: Chromatographic Conditions
ParameterValue
Column C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase Gradient: Mobile Phase A (Phosphate Buffer, pH 3.9) and Mobile Phase B (Methanol)
Isocratic: Phosphate Buffer (pH 5.4) : Acetonitrile (55:45)
Flow Rate 1.2 ml/min
Injection Volume 20 µl
Detection Wavelength 248 nm
Column Temperature Ambient
Retention Time (t_R) ~6.18 min (Isocratic)
Table 2: Method Validation Parameters
ParameterValue
Linearity Range 10-50 µg/ml
Correlation Coefficient (r²) 0.9999
Limit of Detection (LOD) 0.27 µg/ml
Limit of Quantitation (LOQ) 0.84 µg/ml

Experimental Protocols

Detailed HPLC Method for Trioxsalen Tablet Analysis

This protocol is based on a validated method for the quantitative estimation of Trioxsalen in pharmaceutical dosage forms.[3]

1. Reagents and Materials

  • Trioxsalen Reference Standard (RS)

  • Trioxsalen Tablets (e.g., TROID-25)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Monobasic potassium phosphate

  • Orthophosphoric acid

  • HPLC grade water

  • Syringe filters (0.22 µm PVDF or 0.45 µm membrane)[3]

2. Preparation of Mobile Phase (Isocratic Example)

  • Phosphate Buffer (pH 5.4): Prepare a phosphate buffer solution as per USP guidelines. Adjust the pH to 5.4 using orthophosphoric acid.

  • Mobile Phase Mixture: Mix the prepared phosphate buffer (pH 5.4) and acetonitrile in a ratio of 55:45 (v/v).

  • Degassing: Filter the final mobile phase through a 0.45 µm membrane filter under vacuum and then sonicate for 10-15 minutes to remove dissolved gases.[3]

3. Preparation of Standard Stock Solution (100 µg/ml)

  • Accurately weigh 10 mg of Trioxsalen RS and transfer it to a 100 ml volumetric flask.

  • Add approximately 25 ml of methanol and sonicate for 10 minutes to dissolve.

  • Make up the volume to 100 ml with methanol.[3]

4. Preparation of Calibration Standards

  • From the 100 µg/ml stock solution, prepare a series of calibration standards (e.g., 10, 20, 30, 40, and 50 µg/ml) by diluting with methanol in 10 ml volumetric flasks.[3]

5. Preparation of Sample Solution (from tablets)

  • Accurately weigh 10 tablets and calculate the average weight.

  • Grind the tablets into a fine powder.

  • Weigh an amount of powder equivalent to 10 mg of Trioxsalen and transfer it to a 100 ml volumetric flask.

  • Add about 50 ml of methanol and sonicate for 10 minutes.

  • Filter the solution through Whatman filter paper into the flask.

  • Wash the filter paper with methanol and add the washings to the flask.

  • Make up the volume to 100 ml with methanol to get a concentration of 100 µg/ml.

  • Dilute this solution to fall within the calibration range (e.g., to 20 µg/ml) using methanol.[3]

6. Chromatographic Analysis

  • Set up the HPLC system according to the parameters in Table 1 .

  • Allow the system to stabilize by running the mobile phase through the column until a stable baseline is achieved.[3]

  • Filter all solutions (standards and samples) through a 0.22 µm syringe filter before injection.[3]

  • Inject 20 µl of each standard and sample solution.

  • Record the chromatograms and measure the peak areas.

  • Plot a calibration curve of peak area versus concentration for the standards and determine the concentration of Trioxsalen in the sample solution.

Visual Troubleshooting Workflows

Diagram 1: Troubleshooting Peak Tailing

G start Peak Tailing Observed q1 Is peak shape poor for all peaks? start->q1 cause1 System Issue: - Extra-column volume - Column void/failure q1->cause1 Yes q2 Is analyte basic/acidic? q1->q2 No, only Trioxsalen sol1 Action: - Check fittings/tubing - Flush or replace column cause1->sol1 cause2 Chemical Interaction: - Secondary silanol interactions - Incorrect mobile phase pH q2->cause2 Yes cause3 Method Issue: - Column overload - Incompatible injection solvent q2->cause3 No/Unsure sol2 Action: - Adjust mobile phase pH (use buffer, pKa +/- 2) - Use end-capped column cause2->sol2 sol3 Action: - Dilute sample - Match injection solvent to mobile phase cause3->sol3

Caption: A logical workflow for diagnosing the root cause of peak tailing.

Diagram 2: Investigating Ghost Peaks

G start Ghost Peak Detected step1 Step 1: Run Blank Gradient (Inject Mobile Phase) start->step1 q1 Peak still present? step1->q1 cause1 Source: Mobile Phase or System Contamination q1->cause1 Yes step2 Step 2: Compare with Previous Sample Run q1->step2 No sol1 Action: - Prepare fresh mobile phase - Use high-purity solvents - Flush system thoroughly cause1->sol1 end Issue Resolved sol1->end q2 Does RT match a peak in previous injection? step2->q2 cause2 Source: Sample Carryover q2->cause2 Yes sol2 Action: - Improve autosampler wash - Use stronger wash solvent - Inject blank after high concentration sample cause2->sol2 sol2->end

Caption: A systematic process for identifying the source of ghost peaks.

References

Validation & Comparative

Comparative Efficacy Analysis: 9-Methyl-2H-furo[2,3-h]chromen-2-one versus 8-Methoxypsoralen (8-MOP)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the extent of research and clinical data between 9-Methyl-2H-furo[2,3-h]chromen-2-one and the well-established therapeutic agent, 8-methoxypsoralen (8-MOP). While 8-MOP has been extensively studied and is a cornerstone of photochemotherapy, particularly for skin disorders like psoriasis and vitiligo, there is a notable absence of direct comparative efficacy studies for this compound.

This guide synthesizes the current knowledge on 8-MOP, providing a benchmark for its therapeutic application. For this compound, this report highlights the existing research gaps and discusses the general biological activities of the broader furo[2,3-h]chromen-2-one chemical class, emphasizing that these findings are not specific to the 9-methyl derivative and have not been evaluated in a comparative context with 8-MOP.

8-Methoxypsoralen (8-MOP): A Profile of Efficacy

8-Methoxypsoralen, a naturally occurring furocoumarin, is a potent photosensitizing agent.[1] Its therapeutic effects are realized through its combination with ultraviolet A (UVA) radiation, a treatment modality known as PUVA therapy.[2]

Mechanism of Action

The primary mechanism of 8-MOP involves its intercalation into DNA.[3] Upon activation by UVA light, 8-MOP forms covalent bonds with pyrimidine bases in the DNA, leading to the formation of both monofunctional adducts and bifunctional adducts (interstrand cross-links).[2][4] This process inhibits DNA replication and cell proliferation, which is particularly effective in hyperproliferative skin disorders like psoriasis.[2][3] In the context of vitiligo, PUVA therapy is thought to stimulate melanocytes to repopulate the epidermis.[2]

Recent research also suggests that photoactivated psoralens may have effects beyond DNA damage, including the inhibition of epidermal growth factor (EGF) receptor binding and the modulation of cytokine profiles.[3][5]

G cluster_cell Target Cell 8_MOP 8-MOP Activated_8_MOP Activated 8-MOP 8_MOP->Activated_8_MOP Photoactivation UVA UVA Light UVA->Activated_8_MOP DNA Cellular DNA Activated_8_MOP->DNA Intercalation DNA_Adducts DNA Adducts (Cross-links) DNA->DNA_Adducts Covalent Bonding Inhibition Inhibition of DNA Replication & Proliferation DNA_Adducts->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Mechanism of 8-MOP in PUVA Therapy
Clinical Efficacy

Clinical trials have demonstrated the efficacy of 8-MOP in PUVA therapy for various dermatological conditions.

IndicationEfficacy DataReference
Psoriasis In a study of 15 patients, 87% (13 patients) showed an excellent response (remission) after 30 sessions of PUVA therapy with a new ultramicronized preparation of 8-MOP.[6][6]
Vitiligo In the same study with 26 vitiligo patients, 85% (22 patients) achieved an excellent response (acceptable repigmentation) after 70 sessions.[6][6]
Tinea Versicolor All 12 patients (100%) with tinea versicolor showed complete repigmentation after 12 sessions.[6][6]
Experimental Protocols

Oral PUVA Therapy for Psoriasis: A clinical study utilized a new preparation of ultramicronized 8-MOP in 10 mg capsules. The therapeutic effective dose was found to be 0.25 mg/kg. Patients were exposed to UVA radiation 30 to 55 minutes after ingestion of the capsules, which corresponded to the time of strongest erythema and optimal serum concentrations of the drug.[6]

This compound: An Uncharted Territory

In stark contrast to 8-MOP, there is a significant lack of published research on the specific therapeutic efficacy of this compound. Searches of scientific databases did not yield any studies that directly compare its performance against 8-MOP for any clinical indication.

Research on the broader class of furo[2,3-h]chromen-2-one derivatives has explored their potential in other therapeutic areas, such as their role as selective inhibitors of tumor-associated carbonic anhydrase IX and XII isoforms.[7] However, these studies do not provide data on their photosensitizing activity or efficacy in skin disorders.

A study on a related compound, 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one, did show strong antiproliferative effects upon UVA activation, suggesting that the furo[2,3-h] fused ring system can exhibit photosensitizing properties. This compound was noted to form DNA-protein cross-links rather than the interstrand cross-links typical of 8-MOP, and it exhibited low genotoxicity and no skin phototoxicity in the studied models.

G Start Drug Development Professionals Researchers & Scientists Question Compare Efficacy: This compound vs. 8-MOP Start->Question Lit_Search Comprehensive Literature Search Question->Lit_Search Data_8MOP Abundant Data on 8-MOP: - Mechanism of Action - Clinical Efficacy - Experimental Protocols Lit_Search->Data_8MOP Data_9Methyl Limited Data on 9-Methyl Derivative: - No Direct Efficacy Studies - Research on Related Structures for  Different Indications Lit_Search->Data_9Methyl Conclusion Direct Comparison Not Feasible Due to Lack of Data Data_8MOP->Conclusion Data_9Methyl->Conclusion Future_Work Future Research Needed: - In vitro & in vivo studies - Head-to-head clinical trials Conclusion->Future_Work

Current Research Landscape

Conclusion

While 8-methoxypsoralen (8-MOP) stands as a well-validated and effective photosensitizing agent for the treatment of several skin conditions, the therapeutic potential of this compound remains largely unexplored. The absence of direct comparative studies necessitates further research to elucidate the efficacy and mechanism of action of this and other related furocoumarin derivatives. Future investigations, including head-to-head clinical trials, are essential to determine if this compound offers any advantages in efficacy or safety over established treatments like 8-MOP.

References

A Comparative Analysis of Trioxsalen and Other Psoralen Derivatives for the Treatment of Vitiligo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Trioxsalen and other psoralen derivatives used in the treatment of vitiligo, a skin disorder characterized by the loss of pigment-producing cells called melanocytes. The primary treatment modality involving psoralens is PUVA (Psoralen + UVA radiation) therapy, which aims to stimulate repigmentation. This document synthesizes experimental data on the efficacy, mechanisms of action, and side effect profiles of various psoralen derivatives to aid in research and development efforts.

Overview of Psoralen Derivatives in Vitiligo Treatment

Psoralens are a class of naturally occurring furocoumarins that, when activated by ultraviolet A (UVA) radiation, can stimulate melanogenesis and suppress the autoimmune response implicated in vitiligo. The most commonly studied and utilized psoralen derivatives in clinical practice include Trioxsalen (4,5',8-trimethylpsoralen), Methoxsalen (8-methoxypsoralen or 8-MOP), and Bergapten (5-methoxypsoralen or 5-MOP).[1] While all work on a similar principle of photosensitization, they exhibit differences in efficacy, phototoxicity, and side effect profiles.

Comparative Efficacy: Quantitative Data

The efficacy of psoralen derivatives is primarily assessed by the extent of repigmentation in vitiliginous lesions. Clinical trials often use scoring systems like the Vitiligo Area Scoring Index (VASI) to quantify this response.[2] The following tables summarize key quantitative data from comparative studies.

Table 1: Comparison of Repigmentation Rates in Clinical Studies

Psoralen DerivativeTreatment ModalityStudy Population (n)Repigmentation OutcomeSource
Trioxsalen Oral + Sun Exposure4087.5% showed a halt in extension; noted as having more significant repigmentation than Methoxsalen but with a longer latent period.[3]
Methoxsalen (8-MOP) Oral + Sun Exposure3086.6% showed a halt in extension.[3]
Trioxsalen Oral + UVA2148% had excellent (75-100%) repigmentation; 19% had good (50-75%) repigmentation.[4]
Methoxsalen (8-MOP) Oral + UVA-Success rate of 51% for >75% repigmentation.[5]
Bergapten (5-MOP) Oral + UVA-Success rate of 43% for >75% repigmentation.[5]
Unsubstituted Psoralen Oral + Sunlight-Pooled Odds Ratio for significant repigmentation: 19.87.[5]
Trioxsalen Oral + Sunlight-Pooled Odds Ratio for significant repigmentation: 3.75.[5]
Methoxsalen (8-MOP) Oral + Sunlight-Odds Ratio for significant repigmentation: 23.37.[5]

Table 2: Comparative Side Effect Profiles

Side EffectMethoxsalen (8-MOP)TrioxsalenBergapten (5-MOP)Unsubstituted PsoralenSource
Phototoxic Reactions (Topical) 58%39%-25%[5]
Nausea and Vomiting (Oral) 29%--8%[5]
Phototoxic Reactions (Oral) 25%Less phototoxic than 8-MOP[1]6%-[5]
Pruritus 31%Mentioned as a possible side effect[6][7]--[5]
Increased risk of skin cancer Yes (with high cumulative exposure)Yes[6][7]--[6][7]
Premature skin aging Yes (with prolonged therapy)[6][7]Yes (with prolonged therapy)[6][7]--[6][7]

Mechanism of Action: Signaling Pathways

The therapeutic effects of psoralens in vitiligo are attributed to their ability to intercalate into DNA and, upon UVA activation, form photoadducts that inhibit cell proliferation and modulate immune responses.[8] Furthermore, psoralens stimulate melanogenesis by activating specific signaling pathways within melanocytes.

Recent studies have elucidated the molecular mechanisms, particularly for Bergapten (5-MOP), which has been shown to increase the expression of key melanogenic enzymes like tyrosinase, TRP-1, and TRP-2.[9] This is mediated through the activation of the β-catenin and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9] Bergapten has been observed to increase the phosphorylation of p38 and JNK, components of the MAPK pathway, and to promote the accumulation of β-catenin in the nucleus.[9] Additionally, the PKA signaling pathway is implicated in psoralen-induced melanogenesis.[9]

Below is a diagram illustrating the proposed signaling pathway for psoralen-induced melanogenesis.

Psoralen_Melanogenesis_Pathway cluster_extracellular Extracellular cluster_cell Melanocyte cluster_signaling Signaling Cascades cluster_transcription Transcription cluster_melanogenesis Melanogenesis Psoralen_UVA Psoralen + UVA Receptor Cell Surface/Cytoplasmic Receptor Psoralen_UVA->Receptor Activation PKA PKA Pathway Receptor->PKA Stimulates MAPK MAPK Pathway (p38, JNK) Receptor->MAPK Stimulates beta_catenin_pathway β-catenin Pathway Receptor->beta_catenin_pathway Stimulates CREB CREB PKA->CREB Phosphorylates MITF MITF (Microphthalmia-associated Transcription Factor) MAPK->MITF beta_catenin_pathway->MITF MITF_expression MITF Expression CREB->MITF_expression Increases Melanogenic_Enzymes Tyrosinase, TRP-1, TRP-2 MITF->Melanogenic_Enzymes Upregulates Melanin Melanin Synthesis (Repigmentation) Melanogenic_Enzymes->Melanin Produces

Caption: Proposed signaling pathway of psoralen-induced melanogenesis.

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation of psoralen derivatives. Below are detailed methodologies for key experiments.

PUVA Therapy Protocol for Clinical Trials

This protocol outlines a typical regimen for oral PUVA therapy in vitiligo patients.

PUVA_Protocol start Patient Selection (Widespread Vitiligo) drug_admin Oral Administration of Psoralen (e.g., 0.6-0.8 mg/kg 8-MOP or 0.3-0.6 mg/kg Trioxsalen) start->drug_admin wait Waiting Period (1-3 hours for peak photosensitivity) drug_admin->wait uva_exposure Whole-body UVA Irradiation (Initial dose determined by skin type or phototoxicity testing) wait->uva_exposure dose_increment Increase UVA Dose Gradually (e.g., weekly increments until mild erythema) uva_exposure->dose_increment frequency Treatment Frequency (2-3 times per week) dose_increment->frequency evaluation Repigmentation Assessment (e.g., VASI score at baseline and regular intervals) frequency->evaluation duration Treatment Duration (Prolonged, often 100-200 sessions) evaluation->duration end End of Treatment Cycle duration->end

Caption: A generalized workflow for oral PUVA therapy in vitiligo clinical trials.

Methodology Details:

  • Patient Selection: Patients with widespread vitiligo are typically enrolled. Exclusion criteria often include a history of skin cancer, photosensitivity disorders, and pregnancy.

  • Psoralen Administration: Oral psoralens (e.g., 8-MOP at 0.6-0.8 mg/kg or Trioxsalen at 0.3-0.6 mg/kg) are administered 1-3 hours before UVA exposure to allow for peak photosensitivity.[10]

  • UVA Irradiation: The initial UVA dose is determined based on the patient's skin type or through minimal phototoxic dose (MPD) testing. Subsequent doses are gradually increased until a mild, transient erythema is achieved in the vitiliginous patches.

  • Treatment Schedule: Treatments are typically administered 2-3 times per week, with a minimum of 48 hours between sessions.

  • Evaluation: Repigmentation is assessed at baseline and at regular intervals throughout the treatment period using standardized methods like the VASI.[2]

  • Duration: PUVA therapy for vitiligo is a long-term treatment, often requiring 100-200 sessions to achieve optimal repigmentation.

In Vitro Melanogenesis Assay

This assay is used to screen the melanogenic potential of psoralen derivatives in a cell culture model.

Cell Line: B16F10 murine melanoma cells are commonly used.[11]

Methodology:

  • Cell Culture: B16F10 cells are cultured in a suitable medium (e.g., RPMI) supplemented with fetal bovine serum.[12]

  • Treatment: Cells are treated with various concentrations of the psoralen derivative being tested. A positive control, such as α-melanocyte-stimulating hormone (α-MSH), is often included.[11]

  • Incubation: The treated cells are incubated for a specific period, typically 48-72 hours.[11][12]

  • Melanin Content Measurement:

    • Cells are harvested and lysed.

    • The melanin pellets are dissolved in a solvent (e.g., 1N NaOH).

    • The absorbance of the dissolved melanin is measured spectrophotometrically at a specific wavelength (e.g., 405 nm or 475 nm).[13]

    • Melanin content is often normalized to the total protein content of the cell lysate.

Western Blot Analysis for Melanogenesis-Related Proteins

This technique is used to quantify the expression of key proteins involved in the melanogenesis pathway.

Methodology:

  • Cell Treatment and Lysis: B16F10 cells are treated with the psoralen derivative as described in the melanogenesis assay. After treatment, the cells are lysed to extract total protein.[13]

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., tyrosinase, TRP-1, TRP-2, MITF, and phosphorylated forms of signaling proteins like p38, JNK, and CREB).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. A loading control (e.g., β-actin or GAPDH) is used to normalize the protein expression levels.

Conclusion

The choice of a psoralen derivative for vitiligo treatment involves a careful consideration of its efficacy and side effect profile. While Methoxsalen (8-MOP) appears to have a slight edge in terms of repigmentation rates in some studies, Trioxsalen is often favored due to its lower phototoxicity.[1][3][5] Bergapten (5-MOP) also shows promise and has been instrumental in elucidating the molecular mechanisms of psoralen-induced melanogenesis.

Future research should focus on head-to-head clinical trials with standardized protocols and larger patient cohorts to definitively establish the comparative efficacy and long-term safety of these derivatives. Further investigation into the signaling pathways involved may also identify novel targets for the development of more effective and safer treatments for vitiligo. The development of novel delivery systems, such as liposomes, may also enhance the therapeutic potential of existing psoralens.

References

Validating the DNA Cross-linking Activity of 9-Methyl-2h-furo[2,3-h]chromen-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the DNA cross-linking agent 9-Methyl-2h-furo[2,3-h]chromen-2-one. Due to the limited direct experimental data available for this specific compound, this document leverages data from structurally similar and well-characterized furocoumarins, such as 8-methoxypsoralen (8-MOP), to provide a comprehensive overview of its expected performance and validation methodologies. The guide compares its activity with other established DNA cross-linking agents, offering detailed experimental protocols and visual workflows to support further research and development.

Introduction to this compound and DNA Cross-linking

This compound belongs to the furocoumarin class of organic compounds. Furocoumarins are known for their ability to form covalent adducts with DNA upon photoactivation with ultraviolet A (UVA) light. This process can lead to the formation of monoadducts and interstrand cross-links (ICLs), which are highly cytotoxic lesions that can block DNA replication and transcription, ultimately leading to cell death. This property makes them valuable tools in molecular biology and potential therapeutic agents for hyperproliferative disorders.

Comparative Analysis of DNA Cross-linking Agents

The DNA cross-linking efficiency and cytotoxic effects of furocoumarins are compared with other well-established cross-linking agents like cisplatin and mitomycin C. The following tables summarize key performance indicators.

Table 1: Comparison of DNA Interstrand Cross-link (ICL) Formation

CompoundMechanism of ActionICL Induction EfficiencyReference
8-Methoxypsoralen (8-MOP) (as a proxy for this compound) Photoactivation (UVA) causing cycloaddition to pyrimidine bases.Forms a significant number of ICLs, with yields varying based on UVA dose. For example, at a UVA dose of 10.0 J/cm², the yield of ICLs can be in the range of several lesions per 10³ nucleotides.[1][1]
Cisplatin Binds to N7 position of purines, primarily guanine.Forms a lower percentage of ICLs (1-2%) compared to intrastrand cross-links.
Mitomycin C Reductive activation followed by alkylation of guanine residues.Efficiently induces ICLs.
Angelicin Photoactivation (UVA), forms primarily monoadducts due to its angular structure.Low frequency of ICL formation.[2][2]

Table 2: Cytotoxicity of Psoralen Derivatives in Human Cells

CompoundCell LineIC50 (µM)Reference
Psoralen Human liver microsomes34.05[3]
Isopsoralen Human liver microsomes12.8 (for MAO-B)[4]
8-Methoxypsoralen (8-MOP) B16 murine melanoma cellsVaries with UVA dose[5]
4,5′,8-Trimethylpsoralen (TMP) B16 murine melanoma cellsVaries with UVA dose[5]

Experimental Protocols for Validation

Accurate validation of DNA cross-linking activity is crucial. The following are detailed protocols for key experimental assays.

Modified Alkaline Comet Assay for DNA Cross-linking

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage. A modified version can be used to specifically measure ICLs. The principle is that ICLs will reduce the extent of DNA migration in the gel, resulting in a smaller "comet tail."

Protocol:

  • Cell Treatment: Treat cells with this compound and expose them to a controlled dose of UVA light. Include positive (e.g., 8-MOP + UVA) and negative (untreated) controls.

  • Induction of Strand Breaks: After treatment, expose the cells to a fixed dose of a DNA-damaging agent (e.g., X-rays or hydrogen peroxide) to induce a consistent level of single-strand breaks. This step is crucial as it allows for the visualization of the cross-links' ability to retard DNA migration.

  • Cell Embedding: Mix the treated cells with low melting point agarose and cast onto microscope slides pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green I).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA cross-linking is inversely proportional to the length of the comet tail. Quantify the results using appropriate image analysis software.

DNA Denaturation-Renaturation Assay

This assay directly measures the presence of ICLs by assessing the ability of DNA to reanneal after denaturation.

Protocol:

  • DNA Isolation and Treatment: Isolate genomic DNA and treat it with this compound and UVA light.

  • Denaturation: Denature the DNA by heating to 100°C for 5-10 minutes, followed by rapid cooling on ice. This separates the DNA into single strands.

  • Renaturation: Allow the DNA to renature by incubating at a temperature just below the melting temperature (e.g., 65°C) for a specific period.

  • Separation of ssDNA and dsDNA: Separate the single-stranded (ssDNA) and double-stranded (dsDNA) DNA using a method like hydroxyapatite chromatography or by treating with an ssDNA-specific nuclease.

  • Quantification: Quantify the amount of dsDNA. A higher amount of dsDNA in the treated sample compared to the control indicates the presence of ICLs that have facilitated the rapid renaturation of the DNA strands.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This is used to determine the cytotoxic effects of the DNA cross-linking agent.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, followed by UVA irradiation. Include appropriate controls.

  • Incubation: Incubate the cells for a period of 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the potential biological impact of this compound, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Comet_Assay cluster_treatment Cell Treatment cluster_assay Comet Assay Protocol start Start: Culture Cells treat Treat with this compound start->treat uva Expose to UVA Light treat->uva strand_breaks Induce Single-Strand Breaks (X-ray/H2O2) uva->strand_breaks embed Embed Cells in Agarose strand_breaks->embed Proceed to Assay lyse Lysis embed->lyse unwind Alkaline Unwinding lyse->unwind electro Electrophoresis unwind->electro stain Stain DNA electro->stain visualize Visualize & Analyze stain->visualize

Caption: Workflow for the Modified Alkaline Comet Assay.

DNA_Crosslinking_Mechanism compound This compound intercalation Intercalation into DNA Helix compound->intercalation dna Double-Stranded DNA dna->intercalation uva UVA Light (320-400 nm) intercalation->uva monoadduct Formation of Monoadducts uva->monoadduct icl Formation of Interstrand Cross-links (ICLs) uva->icl monoadduct->uva block Blockage of DNA Replication & Transcription icl->block apoptosis Cell Death (Apoptosis) block->apoptosis

Caption: Mechanism of DNA Cross-linking by Furocoumarins.

p53_Signaling_Pathway DNA_damage DNA Interstrand Cross-links (from this compound + UVA) ATR ATR Kinase Activation DNA_damage->ATR p53_phospho p53 Phosphorylation (Ser15) ATR->p53_phospho p53_stabilization p53 Stabilization p53_phospho->p53_stabilization p21 p21 Expression p53_stabilization->p21 apoptosis Apoptosis p53_stabilization->apoptosis cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest

Caption: p53 Signaling Pathway Activation by DNA Cross-links.

MAPK_Signaling_Pathway Furocoumarin Furocoumarin Treatment (e.g., this compound) MAPKKK MAPK Kinase Kinase (e.g., ASK1) Furocoumarin->MAPKKK ERK_inhibition ERK Phosphorylation Inhibition Furocoumarin->ERK_inhibition p38_JNK_activation p38 and JNK Phosphorylation MAPKKK->p38_JNK_activation Transcription_factors Activation of Transcription Factors (e.g., AP-1) p38_JNK_activation->Transcription_factors Cellular_response Cellular Response (Inflammation, Apoptosis) Transcription_factors->Cellular_response

Caption: Modulation of MAPK Signaling by Furocoumarins.

Conclusion

While direct experimental data for this compound is not extensively available, its structural similarity to other well-studied furocoumarins provides a strong basis for predicting its DNA cross-linking activity. The comparative data and detailed protocols in this guide are intended to facilitate the validation and further investigation of this compound. The provided workflows and pathway diagrams offer a clear visual representation of the experimental and biological processes involved, serving as a valuable resource for researchers in the field of drug discovery and development. Further experimental validation is necessary to fully characterize the specific properties of this compound.

References

A Comparative Guide to the Structure-Activity Relationship of 9-Methyl-2H-furo[2,3-h]chromen-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 9-Methyl-2H-furo[2,3-h]chromen-2-one derivatives, a class of angular furocoumarins. Due to the limited availability of comprehensive SAR studies on this specific scaffold, this guide draws comparisons from its parent compound, angelicin, and related derivatives to elucidate the potential impact of structural modifications on biological activity.

Introduction to this compound

This compound belongs to the angelicin family of furocoumarins, which are characterized by their angular tricyclic ring system.[1] Angelicins are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] The introduction of a methyl group at the 9-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide explores the SAR of this scaffold, focusing on how different substituents affect its biological efficacy.

Comparative Biological Activity

To provide a quantitative context, the cytotoxic activity of the parent compound, angelicin, against various cancer cell lines is presented below.

Table 1: Cytotoxicity of Angelicin Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma> 10[5]
HL-60Promyelocytic Leukemia0.9 (with UV-A)[5]

Note: The activity of many furocoumarins is enhanced by UV-A irradiation.

Based on the available abstract, a qualitative SAR can be inferred for the 9-phenyl substituted derivatives.

Table 2: Illustrative Structure-Activity Relationship of 9-Phenyl-Substituted 4-Methyl-2H-furo[2,3-h]chromen-2-one Derivatives

CompoundPhenyl SubstitutionRadical Scavenging ActivityCytotoxic Activity
4a UnsubstitutedModerateModerate
4b para-ChloroAppreciableAppreciable
4c para-MethoxyAppreciableAppreciable

This table is illustrative and based on the qualitative description in the abstract by Ranganath et al. (2011). "Appreciable" suggests higher activity relative to other tested derivatives.[4]

The SAR suggests that electron-donating and electron-withdrawing groups on the phenyl ring at the 9-position can enhance the biological activity of the 4-methyl-2H-furo[2,3-h]chromen-2-one scaffold.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the comparison and replication of findings.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (derivatives of this compound) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with the solvent alone is also prepared. The plates are then incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

This assay measures the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Reaction Mixture: 1.0 mL of the DPPH solution is added to 1.0 mL of the test compound solution in methanol at different concentrations.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Visualizations

G General Synthesis of 9-Substituted-4-Methyl-2H-furo[2,3-h]chromen-2-ones A 4-Methyl-7-hydroxycoumarin C Reaction in Acetone with K2CO3 A->C B p-Substituted Acyl Bromide B->C D Intermediate Ether C->D E Cyclization in Acidic Medium D->E F 4-Methyl-9-(substituted phenyl)-2H-furo[2,3-h]chromen-2-one E->F

Caption: Synthetic pathway for 9-substituted furocoumarins.

G Workflow for In Vitro Cytotoxicity Evaluation A Seed Cancer Cells in 96-well Plates B Incubate for 24h A->B C Treat with Furocoumarin Derivatives (Varying Concentrations) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and IC50 Values H->I

Caption: Standard workflow for an MTT cytotoxicity assay.

Angelicin and its derivatives are known to induce apoptosis through both intrinsic and extrinsic pathways.

G Apoptotic Pathways Induced by Angelicin Derivatives cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway A Angelicin Derivative B Mitochondrial Stress A->B C Release of Cytochrome c B->C D Caspase-9 Activation C->D E Caspase-3 Activation D->E F Apoptosis E->F G Angelicin Derivative H Death Receptor Binding G->H I Caspase-8 Activation H->I J Caspase-3 Activation I->J K Apoptosis J->K

Caption: Angelicin-induced apoptosis signaling pathways.

Conclusion

The structure-activity relationship of this compound derivatives is a promising area of research for the development of new therapeutic agents. Although comprehensive quantitative data is limited, preliminary findings suggest that substitutions at the 9-position with phenyl groups bearing electron-donating or electron-withdrawing substituents can enhance their cytotoxic and antioxidant activities. Further systematic studies are required to fully elucidate the SAR of this scaffold and to identify lead compounds for further development. The experimental protocols and pathways described herein provide a framework for future investigations in this area.

References

A Comparative Meta-Analysis of Trioxsalen-Based PUVA Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of Psoralen plus Ultraviolet A (PUVA) therapy utilizing Trioxsalen. It objectively compares its performance against alternative treatments, supported by experimental data, to inform research and clinical development.

Executive Summary

Trioxsalen, a synthetic furanocoumarin, is a key photosensitizing agent in PUVA therapy, primarily for dermatological conditions like vitiligo and psoriasis.[1][2] This analysis consolidates findings from multiple studies to evaluate the efficacy, safety, and mechanistic aspects of Trioxsalen-PUVA. When administered, either orally or topically via bath, Trioxsalen is activated by UVA radiation, leading to DNA crosslinking, which inhibits cell replication and modulates immune responses.[1][3] This guide compares Trioxsalen-PUVA with the more commonly studied 8-methoxypsoralen (8-MOP) PUVA and Narrowband UVB (NB-UVB) phototherapy.

Comparative Efficacy and Safety

Trioxsalen-PUVA has demonstrated significant efficacy in treating psoriasis and vitiligo. However, its performance relative to other phototherapies varies by condition and administration route.

Psoriasis

For chronic plaque psoriasis, Trioxsalen bath PUVA is an effective treatment, with studies showing good to excellent clearing rates. One study involving 74 patients reported a 92% rate of good or excellent results in the initial phase.[4] Another study with 45 patients achieved good or excellent outcomes in 67% of treatments.[5]

When compared to oral 8-MOP PUVA for psoriasis, Trioxsalen bath PUVA shows similar therapeutic outcomes. A study of 50 patients on Trioxsalen bath PUVA and 43 on oral 8-MOP PUVA reported excellent or good clearing in 75% and 77% of patients, respectively.[6] A significant advantage of the bath formulation is the substantially lower cumulative UVA dose required (mean 23.5 J/cm²) compared to oral PUVA (mean 131 J/cm²), and an absence of systemic side effects like nausea and headache that occurred in 21% of the oral PUVA group.[6] However, local side effects were more frequent with bath PUVA (30%) than oral PUVA (17%).[6]

In a broader comparison, a meta-analysis of three comparative studies found that PUVA (predominantly with 8-MOP) has a higher probability of achieving remission in psoriasis at 6 months compared to NB-UVB.[7] PUVA therapy, in general, tends to clear psoriasis more reliably and with fewer sessions than NB-UVB.[7]

Vitiligo

Trioxsalen is primarily used for vitiligo.[1][2] A meta-analysis of non-surgical vitiligo treatments showed that oral Trioxsalen plus sunlight had a significant odds ratio for repigmentation compared to placebo.[8] However, phototoxic reactions are a notable side effect, occurring in 39% of patients using topical Trioxsalen.[8]

When comparing PUVA with NB-UVB for vitiligo, NB-UVB appears to be superior. A randomized controlled trial with 56 patients found that while there was no significant difference in the mean degree of repigmentation (45% for NB-UVB vs. 40% for oral PUVA), NB-UVB had a better response rate, better color match of repigmented skin, and fewer adverse effects (7.4% in NB-UVB vs. 57.2% in PUVA group).[9] Another study also concluded that NB-UVB is superior to oral PUVA for nonsegmental vitiligo, with 64% of NB-UVB patients showing >50% improvement compared to 36% in the PUVA group.[10]

Long-Term Safety: Carcinogenic Risk

A significant concern with long-term PUVA therapy is the risk of skin cancer. However, studies on Trioxsalen bath PUVA suggest a lower risk compared to oral 8-MOP PUVA. A joint analysis of 944 Swedish and Finnish psoriasis patients followed for a mean of 14.7 years found no increased risk of squamous cell carcinoma or malignant melanoma with Trioxsalen bath PUVA.[11] An earlier 8-year follow-up of 149 psoriasis patients also found no PUVA-related degenerative skin changes or carcinomas.[12] This contrasts with the known carcinogenic risk associated with long-term oral 8-MOP PUVA.[11]

Data Summary Tables

Table 1: Efficacy of Trioxsalen-PUVA in Psoriasis

Study / ComparisonPatient CohortTrioxsalen-PUVA RegimenEfficacy OutcomeCitation
Lassus et al. (1978)74 psoriasis patientsTrioxsalen bath (50 mg/150 L) + UVA92% achieved good or excellent results (initial phase)[4]
Salo et al. (1981)45 psoriasis patientsTrioxsalen bath + UVA67% achieved good or excellent results[5]
Väätäinen et al. (1985)50 psoriasis patientsTrioxsalen bath PUVA75% achieved excellent or good clearing[6]
Väätäinen et al. (1985)43 psoriasis patientsOral 8-MOP PUVA77% achieved excellent or good clearing[6]

Table 2: Comparison of Trioxsalen-PUVA and Alternatives in Vitiligo

Study / ComparisonPatient CohortTreatment RegimensKey Efficacy & Safety OutcomesCitation
Njoo et al. (2000)Meta-analysisOral Trioxsalen + Sunlight vs. PlaceboSignificant repigmentation (OR 3.75)[8]
Njoo et al. (2000)Meta-analysisTopical Trioxsalen + UVA39% of patients developed phototoxic reactions[8]
Yones et al. (2007)50 vitiligo patientsNB-UVB vs. Oral PUVA>50% improvement: 64% (NB-UVB) vs. 36% (PUVA)[10]
Anbar et al. (2012)56 vitiligo patientsNB-UVB vs. Oral PUVAMedian repigmentation: 45% (NB-UVB) vs. 40% (PUVA)[9]
Anbar et al. (2012)56 vitiligo patientsNB-UVB vs. Oral PUVAAdverse effects: 7.4% (NB-UVB) vs. 57.2% (PUVA)[9]

Experimental Protocols & Methodologies

Trioxsalen Bath PUVA Protocol for Psoriasis

A common protocol for Trioxsalen bath PUVA involves the following steps:

  • Patient Preparation: Patients are bathed for 10-15 minutes in a solution of approximately 50 mg of Trioxsalen dissolved in 150 liters of warm water.[4][13]

  • UVA Irradiation: Immediately following the bath, the patient is exposed to UVA radiation in a standard PUVA cabin.

  • Dosage Regimen:

    • Initial Dose: The starting UVA dose is typically low, ranging from 0.04 to 0.28 J/cm².[4][12]

    • Dose Incrementation: The UVA dose is gradually increased in subsequent sessions based on the patient's erythemal response.

    • Frequency: Treatments are usually administered 2-3 times per week.[2]

    • Maintenance: Once clearing is achieved (after an average of 18 treatments in one study), patients may move to a maintenance schedule with treatments every 1-4 weeks.[4]

Oral PUVA Protocol for Vitiligo
  • Drug Administration: Patients ingest Trioxsalen (typically 20 to 40 mg) two to four hours before UVA exposure.[14]

  • UVA Exposure: Patients are exposed to a controlled dose of UVA light from an artificial source or natural sunlight (PUVASOL).

  • Frequency: Treatments are given two or three times a week, with at least a 48-hour interval between sessions.[14]

  • Protective Measures: Patients must wear protective sunglasses and avoid further sun exposure for a specified period post-treatment to prevent phototoxicity and cataracts.[14]

Mechanism of Action and Signaling Pathways

The therapeutic effects of Trioxsalen-PUVA are multifaceted, involving direct effects on DNA and modulation of cellular signaling pathways.

  • DNA Intercalation and Cross-linking: Upon activation by UVA light, Trioxsalen intercalates into the DNA of epidermal keratinocytes and lymphocytes. It forms monofunctional adducts and, subsequently, interstrand cross-links, which inhibit DNA replication and cell proliferation.[1][3] This is the primary mechanism for its anti-proliferative effect in psoriasis.

  • Induction of Apoptosis in Lymphocytes: A key mechanism in inflammatory skin diseases like psoriasis is the induction of apoptosis in pathogenic T-lymphocytes.[15] Studies have shown that Trioxsalen (TMP) is a potent inducer of lymphocyte apoptosis, being nearly 10,000-fold more lymphotoxic than 8-MOP.[15] This leads to the elimination of epidermal CD3+ T-cells in psoriatic lesions.[15]

  • Modulation of Cell Surface Receptors: Beyond DNA damage, psoralens can act at the cell membrane level. Research suggests that PUVA treatment can activate a specific psoralen receptor, leading to the phosphorylation and subsequent inhibition of the Epidermal Growth Factor (EGF) receptor.[16][17] By disrupting EGF receptor signaling, PUVA can suppress the growth of keratinocytes while simultaneously stimulating melanocyte proliferation, explaining its divergent effects on different skin cell types.[16]

PUVA_Mechanism cluster_cell Target Cell (Keratinocyte / Lymphocyte) cluster_membrane Cell Membrane cluster_nucleus Nucleus Trioxsalen Trioxsalen EGFR EGF Receptor Trioxsalen->EGFR Modulation via Psoralen Receptor DNA DNA Trioxsalen->DNA Intercalation UVA UVA Light (320-400 nm) UVA->EGFR UVA->DNA Activation Replication DNA Replication & Cell Proliferation EGFR->Replication Inhibition of Growth Signal DNA->Replication Inhibition Apoptosis Apoptosis DNA->Apoptosis Induction (in T-cells) PUVA_Workflow cluster_oral Oral Trioxsalen PUVA cluster_bath Trioxsalen Bath PUVA O_Start Patient Assessment (e.g., Vitiligo >5% BSA) O_Admin Oral Trioxsalen (20-40 mg) O_Start->O_Admin O_Wait Waiting Period (2-4 hours) O_Admin->O_Wait O_UVA UVA Exposure (Artificial Source or Sunlight) O_Wait->O_UVA O_Protect Post-Treatment Sun Protection (Eyes/Skin) O_UVA->O_Protect O_Followup Follow-up & Dose Adjustment (2-3x / week) O_Protect->O_Followup B_Start Patient Assessment (e.g., Psoriasis) B_Bath Trioxsalen Bath (~15 min) B_Start->B_Bath B_UVA Immediate UVA Exposure (PUVA Cabin) B_Bath->B_UVA B_Followup Follow-up & Dose Adjustment (2-3x / week) B_UVA->B_Followup B_End No Systemic Photosensitivity B_UVA->B_End

References

Benchmarking New Photosensitizers Against the Furocoumarin Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of emerging photosensitizers against the established benchmark, 8-Methoxypsoralen (8-MOP), supported by experimental data and detailed protocols.

Comparative Data of Photosensitizers

The following tables summarize the key performance parameters of the benchmark and new photosensitizers. It is important to note that experimental conditions such as solvent, cell line, and light dose can significantly influence these values.

Table 1: Photophysical Properties
PhotosensitizerAbsorption Maxima (λmax, nm)Fluorescence Quantum Yield (ΦF)Triplet State Lifetime (τT, µs)Intersystem Crossing Quantum Yield (ΦISC)
8-Methoxypsoralen (8-MOP) ~302, 340[1]~0.013-0.035 (in aqueous solution)~1.8 ns (fluorescence lifetime)Increased by melanin interaction[2]
Photofrin® ~405, 510, 545, 580, 630LowData not readily availableData not readily available
Chlorin e6 (Ce6) ~400, 654-660[1][3]~0.04-0.18[4]~40-80 (in organic solution)[5]~0.96
Bacteriochlorin Derivative ~530, 740-780~0.05-0.11Data not readily availableData not readily available
Table 2: Singlet Oxygen Quantum Yield (ΦΔ)
PhotosensitizerSinglet Oxygen Quantum Yield (ΦΔ)Solvent/Medium
8-Methoxypsoralen (8-MOP) 0.035[6]Aqueous solution
Photofrin® 0.89[7]Phosphate buffer with Triton X-100
Chlorin e6 (Ce6) 0.5 - 0.77[3][5]Dichloromethane, Phosphate buffer
Bacteriochlorin Derivative 0.33 - 0.496[8]DMPC liposomes, Organic solvent
Table 3: Cellular Uptake and Phototoxicity (IC50)
PhotosensitizerCell LineCellular Uptake CharacteristicsPhototoxicity (IC50)Light Dose
8-Methoxypsoralen (8-MOP) Human Lymphoid CellsRapid uptake, equilibrium reached in 2 minDose-dependentUVA
Photofrin® TFK-1Concentration-dependent~1-10 µg/mLNot specified
Chlorin e6 (Ce6) B16F10 MelanomaTime and concentration-dependent18.9 µM660 nm
Bacteriochlorin Derivative Eca-109Not specifiedLower than porphyrins and chlorinsNot specified

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of photosensitizer performance. The following are standard protocols for the key experiments cited in this guide.

Determination of Singlet Oxygen Quantum Yield (ΦΔ) using 1,3-Diphenylisobenzofuran (DPBF)

This method relies on the chemical quenching of DPBF by singlet oxygen, leading to a decrease in its absorbance.

Materials:

  • Photosensitizer of interest

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Reference photosensitizer with a known ΦΔ (e.g., Methylene Blue)

  • Appropriate solvent (e.g., DMF, Toluene)

  • UV-Vis Spectrophotometer

  • Monochromatic light source

Procedure:

  • Prepare stock solutions of the photosensitizer, reference, and DPBF in the chosen solvent.

  • In a quartz cuvette, mix the photosensitizer solution with the DPBF solution. The final concentration of the photosensitizer should result in an absorbance of ~0.1 at the irradiation wavelength, and the initial absorbance of DPBF at its maximum (~415 nm) should be around 1.0.

  • Irradiate the solution with a monochromatic light source at the wavelength of the photosensitizer's Q-band.

  • Monitor the decrease in DPBF absorbance at regular time intervals.

  • Repeat the experiment with the reference photosensitizer under identical conditions.

  • The singlet oxygen quantum yield is calculated using the following equation: ΦΔ (Sample) = ΦΔ (Reference) × (k_Sample / k_Reference) × (I_Reference / I_Sample) where 'k' is the rate of DPBF bleaching and 'I' is the rate of light absorption by the photosensitizer.

experimental_workflow_singlet_oxygen

Cellular Uptake Analysis by Flow Cytometry

Flow cytometry provides a quantitative measure of the amount of photosensitizer taken up by a cell population.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Photosensitizer

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Incubate the cells with various concentrations of the photosensitizer for different time points (e.g., 2, 4, 8, 24 hours).

  • After incubation, wash the cells twice with ice-cold PBS to remove any unbound photosensitizer.

  • Harvest the cells using Trypsin-EDTA and resuspend them in PBS.

  • Analyze the cell suspension using a flow cytometer, exciting the photosensitizer with an appropriate laser and detecting its fluorescence emission.

  • The mean fluorescence intensity of the cell population is proportional to the average amount of photosensitizer taken up per cell.

experimental_workflow_cellular_uptake

Phototoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method to assess cell viability and, in this context, the phototoxic effect of a photosensitizer.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Photosensitizer

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Light source with a specific wavelength and power density

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Incubate the cells with various concentrations of the photosensitizer for a predetermined time.

  • Wash the cells with PBS to remove the unbound photosensitizer.

  • Irradiate the cells with a specific light dose. Include a set of non-irradiated cells for each concentration to assess dark toxicity.

  • Incubate the cells for a further 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the photosensitizer that causes 50% cell death upon irradiation).

Signaling Pathways and Mechanisms of Action

Photodynamic therapy primarily relies on the generation of reactive oxygen species (ROS), with singlet oxygen (¹O₂) being the major cytotoxic agent. The process is initiated by the photoexcitation of the photosensitizer.

pdt_mechanism

This guide provides a foundational framework for comparing new photosensitizers against an established benchmark. Researchers are encouraged to adapt and expand upon these protocols and data sets as more information on novel photosensitizers becomes available. The ultimate goal is the development of safer and more effective agents for photodynamic therapy.

References

Safety Operating Guide

Proper Disposal of 9-Methyl-2h-furo[2,3-h]chromen-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 9-Methyl-2h-furo[2,3-h]chromen-2-one, a furanocoumarin derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of the parent compound, coumarin (2H-1-benzopyran-2-one), and general best practices for the disposal of toxic organic solids.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the hazard profile of similar coumarin compounds, which are toxic if swallowed or in contact with skin and may cause an allergic skin reaction, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: If handling the powder outside of a fume hood, a properly fitted respirator is recommended to avoid inhalation.

All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Hazard Summary for Structurally Similar Compounds

To inform the disposal protocol, the following table summarizes the key hazard information for the parent compound, coumarin. This data underscores the necessity for treating this compound as a hazardous substance.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedP301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skinP302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionP280: Wear protective gloves/protective clothing/eye protection/face protection.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Do not attempt to dispose of this compound down the drain or in regular solid waste.

1. Waste Collection and Segregation:

  • Solid Waste:

    • Collect any solid this compound waste, including residual amounts in original containers and contaminated materials (e.g., weighing paper, gloves, paper towels), in a dedicated, properly labeled hazardous waste container.

    • The container should be made of a material compatible with organic solids (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a secure lid).

    • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity).

  • Contaminated Solvents:

    • If the compound is dissolved in a solvent, collect the solution in a separate, labeled hazardous waste container for organic solvents.

    • Do not mix with other incompatible waste streams.

2. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure, well-ventilated, and away from sources of ignition and incompatible materials.

3. Arrange for Pickup and Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

  • Follow all institutional and local regulations for waste manifest and pickup procedures.

Potential for Chemical Degradation (For Informational Purposes Only)

While the recommended disposal method is through a certified waste management provider, research indicates that coumarin and its derivatives can be degraded through alkaline hydrolysis.[1] This process involves the opening of the lactone ring in the coumarin structure.

Please Note: The following is a general description of a potential chemical degradation method and is not a validated experimental protocol for the disposal of this compound. This method would require thorough validation by qualified personnel to ensure complete degradation and the absence of hazardous byproducts before the resulting solution could be considered for any further treatment or disposal.

A potential, unverified, laboratory-scale procedure could involve:

  • Dissolution: Dissolving the this compound in a suitable organic solvent.

  • Hydrolysis: Slowly adding a strong base, such as a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution with stirring. The reaction may require heating to proceed at a reasonable rate.[2]

  • Neutralization and Analysis: After a sufficient reaction time, the resulting solution would need to be neutralized and then analyzed using appropriate analytical techniques (e.g., HPLC, GC-MS) to confirm the complete degradation of the starting material.

It is strongly advised not to attempt this procedure without proper expertise, a thorough risk assessment, and the means to validate the reaction's completeness and safety.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Disposal of This compound AssessWaste Assess Waste Type Start->AssessWaste SolidWaste Solid Waste (Powder, Contaminated Materials) AssessWaste->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvent) AssessWaste->LiquidWaste Liquid CollectSolid Collect in a labeled hazardous waste container for toxic organic solids. SolidWaste->CollectSolid CollectLiquid Collect in a labeled hazardous waste container for organic solvents. LiquidWaste->CollectLiquid StoreWaste Store in a designated Satellite Accumulation Area CollectSolid->StoreWaste CollectLiquid->StoreWaste ContactEHS Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. StoreWaste->ContactEHS Disposal Arrange for pickup and professional disposal. ContactEHS->Disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 9-Methyl-2h-furo[2,3-h]chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 9-Methyl-2h-furo[2,3-h]chromen-2-one. The following procedures are based on safety data for structurally related furocoumarin and chromen-2-one compounds and are intended to ensure the safe handling and disposal of this chemical in a laboratory setting.

Hazard Summary

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is required to minimize exposure during handling. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and changed immediately if contaminated.To prevent skin contact, as related compounds are toxic upon dermal absorption and can cause skin sensitization[1][3].
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash-prone procedures.To protect eyes from dust particles and splashes.
Skin and Body Protection A flame-retardant lab coat, worn fully buttoned. Consider impervious clothing for larger quantities or splash risks.To protect skin from accidental contact. Contaminated clothing must be removed immediately and washed before reuse[1].
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood. If dust formation is unavoidable, a NIOSH-approved respirator may be necessary.To prevent inhalation of harmful dusts. Related compounds can be harmful or fatal if inhaled[2][4].

Operational Plan: Step-by-Step Handling Protocol

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all equipment and reagents before handling the compound.

    • Have an emergency plan in place, including the location of safety showers and eyewash stations.

  • Handling :

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust.

    • Avoid the formation of dust and aerosols[3].

    • Wash hands thoroughly after handling, even if gloves were worn[1].

    • Do not eat, drink, or smoke in the handling area[1].

  • In Case of Exposure :

    • Skin Contact : Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap. Seek immediate medical attention[1][3].

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor[3].

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3].

    • Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention[1][3].

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation :

    • Collect waste material in a designated, compatible, and properly labeled hazardous waste container[5].

    • Do not mix with non-hazardous waste.

    • Keep containers closed when not in use[5].

  • Disposal Route :

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[1][5].

    • Do not allow the chemical to enter drains or sewers[1].

  • Contaminated Materials :

    • Any materials that come into contact with the compound, such as gloves, absorbent paper, and pipette tips, should be considered contaminated and disposed of as hazardous waste[6].

Workflow for Safe Handling and Disposal

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_decon 3. Decontamination & Cleanup cluster_disposal 4. Waste Disposal cluster_final 5. Final Steps prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Equipment and Reagents prep_hood->prep_materials handle_weigh Weigh and Transfer Compound prep_materials->handle_weigh Proceed to handling handle_exp Perform Experimental Procedure handle_weigh->handle_exp decon_equip Decontaminate Glassware and Equipment handle_exp->decon_equip Experiment complete disp_liquid Dispose of Liquid Waste in Designated Hazardous Waste Container handle_exp->disp_liquid decon_area Clean Work Area decon_equip->decon_area disp_solid Dispose of Solid Waste (incl. contaminated PPE) in Hazardous Waste Bin decon_area->disp_solid final_ppe Remove PPE decon_area->final_ppe Cleanup complete final_wash Wash Hands Thoroughly final_ppe->final_wash

References

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